3-Butenyltrimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-enyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSLTWDWCYCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294482 | |
| Record name | but-3-enyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-13-3 | |
| Record name | 763-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | but-3-enyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Buten-1-yl(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Butenyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenyltrimethylsilane is a valuable organosilane building block in organic synthesis, enabling the introduction of the 3-butenyl group in a variety of chemical transformations. Its utility in the construction of complex molecules makes a thorough understanding of its synthesis crucial for researchers in drug development and materials science. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the Grignard reaction, which represents the most robust and widely applicable method. Experimental protocols, quantitative data, and logical workflows are presented to facilitate its synthesis and application in a research setting.
Introduction
Organosilanes are a class of compounds characterized by a carbon-silicon bond. They have found extensive application in organic chemistry due to their unique reactivity and stability. The trimethylsilyl group can influence the steric and electronic properties of a molecule, and the silicon atom can be replaced by a hydroxyl group under specific oxidative conditions, making organosilanes versatile intermediates. This compound, in particular, serves as a homoenolate equivalent and participates in various coupling reactions, making it a key intermediate in the synthesis of natural products and pharmaceutical agents. This document outlines the primary methods for its preparation, providing detailed experimental procedures and expected outcomes.
Synthesis Methodologies
Two principal retrosynthetic approaches for the synthesis of this compound are the Grignard reaction and the hydrosilylation of 1,3-butadiene.
-
Grignard Reaction: This is the most common and reliable method. It involves the reaction of a Grignard reagent, 3-butenylmagnesium halide, with a trialkylsilyl halide, typically trimethylsilyl chloride. This method is generally high-yielding and utilizes readily available starting materials.
-
Hydrosilylation: This method involves the addition of a silane, such as trimethylsilane, across one of the double bonds of 1,3-butadiene, catalyzed by a transition metal complex. While atom-economical, this approach can suffer from a lack of regioselectivity, leading to the formation of a mixture of products, including the undesired 1,4-addition product.
The following diagram illustrates the decision-making process for selecting a suitable synthesis method.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on established procedures for the formation of Grignard reagents and their subsequent reaction with chlorosilanes.
3.1.1. Materials and Equipment
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
4-Bromo-1-butene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethylsilyl chloride (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
3.1.2. Experimental Workflow
The synthesis is a two-step, one-pot procedure.
3.1.3. Procedure
-
Preparation of 3-Butenylmagnesium Bromide:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether or THF is added to just cover the magnesium.
-
A solution of 4-bromo-1-butene (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the dropping funnel.
-
A small portion of the 4-bromo-1-butene solution is added to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required to initiate the reaction.
-
Once initiated, the remainder of the 4-bromo-1-butene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethylsilyl Chloride:
-
The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (1.0 equivalent), freshly distilled, is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a further 2-4 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric pressure to afford this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Comment |
| Yield | 60-80% | Estimated based on similar Grignard reactions with chlorosilanes. A patent for a related Grignard formation reports a 60% yield.[1] |
| Boiling Point | 112-113 °C | Literature value. |
| Density | 0.733 g/cm³ | Literature value. |
Spectroscopic Data
The structural confirmation of this compound is achieved through spectroscopic methods. The expected NMR data is presented below, based on the analysis of structurally related compounds.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~5.8 | m | 1H | -CH= |
| ~4.9 | m | 2H | =CH₂ | |
| ~2.1 | q | 2H | -CH₂-C= | |
| ~1.5 | m | 2H | Si-CH₂- | |
| ~0.0 | s | 9H | -Si(CH₃)₃ | |
| ¹³C NMR | ~139 | -CH= | ||
| ~114 | =CH₂ | |||
| ~30 | -CH₂-C= | |||
| ~20 | Si-CH₂- | |||
| ~ -1.5 | -Si(CH₃)₃ |
Conclusion
The synthesis of this compound is most reliably achieved via the Grignard reaction of 3-butenylmagnesium bromide with trimethylsilyl chloride. This method offers good yields and utilizes readily accessible starting materials. While hydrosilylation presents an alternative, potential issues with regioselectivity make it a less straightforward approach for obtaining the pure desired product. The detailed protocol and expected data provided in this guide should serve as a valuable resource for researchers employing this compound in their synthetic endeavors. Careful execution of the experimental procedure, particularly maintaining anhydrous conditions, is critical for a successful outcome.
References
An In-depth Technical Guide to the Physical Properties of 3-Butenyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 3-Butenyltrimethylsilane, a versatile organosilane compound. The information is presented to be a valuable resource for professionals in research and development.
Core Physical Properties
This compound is a colorless to brown clear liquid at room temperature.[1] It is known to be sensitive to air and moisture and is highly flammable.[1] For optimal stability, it is recommended to store the compound in a cool, dark place under an inert gas atmosphere.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Physical Property | Value | Source(s) |
| Molecular Formula | C7H16Si | [2][][4] |
| Molecular Weight | 128.29 g/mol | [2][][5] |
| Density | 0.733 g/cm³ | [2][] |
| Boiling Point | 112-113 °C | [1][6] |
| Melting Point | < 0 °C | [2][5][6] |
| Flash Point | 11.8 - 12 °C | [1][2] |
| Refractive Index | 1.4102 | [5][6] |
| Purity (by GC) | >98.0% | [1] |
Experimental Protocols
While the specific experimental records for the determination of the physical properties of this compound are not detailed in the available literature, the following are the standard methodologies that are broadly applied for such characterizations.
-
Density Measurement: The density of a liquid compound like this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 20°C or 25°C, to calculate the density.
-
Boiling Point Determination: The boiling point is measured by distillation or using a specialized apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, this is often reported at a standard pressure of 760 mmHg.
-
Melting Point Determination: To determine the melting point of a substance that is liquid at room temperature, the sample is first frozen. The temperature at which the solid phase transitions to the liquid phase upon slow heating is then recorded. This is typically performed using a melting point apparatus.
-
Flash Point Measurement: The flash point is determined using either an open-cup or a closed-cup apparatus. The temperature of the liquid is gradually increased, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid ignite.
-
Refractive Index Measurement: The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display. This measurement is typically performed at a specific temperature and wavelength of light (e.g., the sodium D-line).
-
Purity Analysis by Gas Chromatography (GC): The purity of volatile compounds like this compound is commonly assessed using gas chromatography. The sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector measures the amount of each component, and the purity is reported as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
The following diagram illustrates a general experimental workflow for the physical and chemical characterization of a liquid sample such as this compound.
Caption: A flowchart illustrating the typical experimental workflow for characterizing the physical and chemical properties of a liquid compound.
References
- 1. 3-Buten-1-yl(trimethyl)silane | 763-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound, CAS No. 763-13-3 - iChemical [ichemical.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | 763-13-3 [chemicalbook.com]
- 6. This compound CAS#: 763-13-3 [m.chemicalbook.com]
3-Butenyltrimethylsilane molecular weight and formula
An In-depth Technical Guide to 3-Butenyltrimethylsilane
This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Property | Value |
| Molecular Formula | C7H16Si[][2] |
| Molecular Weight | 128.29 g/mol [][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the experimental context and are not available in the provided search results. Researchers should consult peer-reviewed scientific literature and established chemical synthesis databases for detailed methodologies.
Molecular Structure and Properties
The following diagram illustrates the logical relationship between the structural components of this compound and its core molecular properties.
Caption: Logical diagram of this compound's structure and properties.
References
An In-depth Technical Guide to the Chemical Properties of 3-Butenyltrimethylsilane (CAS Number: 763-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Butenyltrimethylsilane (CAS No. 763-13-3). This organosilicon compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-butenyl group through various chemical transformations. Its unique reactivity, governed by the stabilizing effect of the silicon atom, makes it a versatile building block in the synthesis of complex organic molecules.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆Si | [1] |
| Molecular Weight | 128.29 g/mol | [1] |
| Appearance | Colorless to brown clear liquid | |
| Density | 0.733 g/cm³ at 25 °C | [1] |
| Boiling Point | 112.2 °C at 760 mmHg | [1] |
| Melting Point | < 0 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4102 | [2] |
| Flash Point | < 23 °C | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Value | Source(s) |
| ¹H NMR (CDCl₃) | δ ~0.0 (s, 9H, Si(CH₃)₃), ~1.4 (m, 2H, SiCH₂), ~2.0 (q, 2H, C=CCH₂), ~4.9 (m, 2H, C=CH₂), ~5.8 (m, 1H, CH=C) | General chemical shift knowledge |
| ¹³C NMR (CDCl₃) | δ ~-1.5 (Si(CH₃)₃), ~18.0 (SiCH₂), ~38.0 (C=CCH₂), ~114.0 (=CH₂), ~139.0 (CH=) | [3] |
| InChI Key | QZGSLTWDWCYCME-UHFFFAOYSA-N | [1] |
| SMILES | C--INVALID-LINK--(C)CCC=C | [1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a common method for the preparation of this compound from 4-bromo-1-butene and chlorotrimethylsilane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Bromo-1-butene
-
Chlorotrimethylsilane
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. A solution of 4-bromo-1-butene in anhydrous ether/THF is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (4-butenylmagnesium bromide).[4]
-
Reaction with Chlorotrimethylsilane: The Grignard reagent solution is cooled in an ice bath. Chlorotrimethylsilane is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Work-up: After the addition is complete, the reaction mixture is stirred for another hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.[4]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for nonpolar compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with known standards or library data for identification. The fragmentation pattern in the mass spectrum is characteristic of the molecule and can be used for structural confirmation.[5]
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals include a singlet for the trimethylsilyl protons and multiplets for the butenyl chain protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to confirm the structure of the molecule.[6][7]
Reactivity and Synthetic Applications
Electrophilic Substitution of Allylsilanes
The primary reactivity of this compound, as an allylsilane, is its reaction with electrophiles. This reaction proceeds via an SE2' mechanism, where the electrophile attacks the γ-carbon of the double bond, leading to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by the β-silicon effect (hyperconjugation). Subsequent elimination of the trimethylsilyl group results in the formation of a new carbon-carbon bond and a shift of the double bond.[2][8][9]
Caption: Electrophilic substitution mechanism of an allylsilane.
This reactivity is exploited in a variety of synthetic transformations, including:
-
Reactions with Carbonyl Compounds: In the presence of a Lewis acid, this compound reacts with aldehydes and ketones to form homoallylic alcohols.[2]
-
Reactions with Acyl Halides: Acylation of this compound with acyl halides, typically catalyzed by a Lewis acid, yields γ,δ-unsaturated ketones.[2]
-
Reactions with Alkyl Halides: Under Lewis acid catalysis, it can react with activated alkyl halides to form new carbon-carbon bonds.[8]
Hydrosilylation
This compound can be synthesized via the hydrosilylation of 1,3-butadiene with a hydrosilane in the presence of a suitable catalyst, such as a palladium complex. This reaction can be controlled to produce the desired allylsilane.[10]
Biological Activity
There is no significant evidence in the scientific literature to suggest that this compound possesses any specific biological activity or is involved in biological signaling pathways. Its primary utility is as a chemical reagent in organic synthesis.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.
Table 3: Safety and Hazard Information
| Hazard | Description | Source(s) |
| GHS Pictograms | Flammable liquid, Irritant | [9] |
| Signal Word | Danger | [9] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. | [9] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
Caption: General workflow for synthesis and analysis.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity in electrophilic substitution reactions, make it an important tool for the construction of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this flammable and irritant compound. This guide provides foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Allyl silanes are more reactive than vinyl silanes but also react through β-silyl cations [almerja.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Novel hydrosilylation of butadiene catalysed by a palladium complex - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 3-Butenyltrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound 3-Butenyltrimethylsilane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Si-(CH ₃)₃ | ~ 0.0 | Singlet | - | 9H |
| Si-CH ₂- | ~ 0.5 - 0.7 | Triplet | ~ 8.0 | 2H |
| -CH ₂-CH= | ~ 2.0 - 2.2 | Quartet | ~ 7.5 | 2H |
| =CH ₂ | ~ 4.8 - 5.1 | Multiplet | - | 2H |
| -CH=CH ₂ | ~ 5.7 - 5.9 | Multiplet | - | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Si-(C H₃)₃ | ~ -2.0 |
| Si-C H₂- | ~ 17.0 |
| -C H₂-CH= | ~ 25.0 |
| =C H₂ | ~ 114.0 |
| -C H=CH₂ | ~ 139.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3075 | =C-H Stretch | Medium |
| ~ 2955, 2895 | C-H Stretch (Alkyl) | Strong |
| ~ 1640 | C=C Stretch (Alkene) | Medium |
| ~ 1250 | Si-CH₃ Symmetric Bend | Strong |
| ~ 990, 910 | =C-H Bend (Out-of-plane) | Strong |
| ~ 840 | Si-C Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 128 | ~ 10 | [M]⁺ (Molecular Ion) |
| 113 | ~ 5 | [M - CH₃]⁺ |
| 73 | 100 | [(CH₃)₃Si]⁺ (Base Peak) |
| 59 | ~ 20 | [(CH₃)₂SiH]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-150 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
-
Source Temperature: 200-250 °C.
-
GC Conditions (if applicable): A non-polar capillary column (e.g., DB-1 or HP-5ms) is used with a suitable temperature program to ensure good separation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Quantum Chemical Calculations for Silyl Enol Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in understanding and predicting the reactivity of silyl enol ethers, a versatile class of intermediates in organic synthesis. The content herein provides a detailed overview of computational methodologies, quantitative data from theoretical studies, and the experimental protocols that validate these findings. This guide is intended to serve as a valuable resource for researchers in computational chemistry, organic synthesis, and drug development.
Introduction to Silyl Enol Ethers and the Role of Computational Chemistry
Silyl enol ethers are crucial intermediates in modern organic chemistry, serving as enolate equivalents that are stable enough for isolation yet highly reactive towards a variety of electrophiles.[1][2] Their utility spans a wide range of carbon-carbon bond-forming reactions, including aldol additions, Michael additions, and alkylations.[3] The stereochemical and regiochemical outcomes of these reactions are often subtle and dependent on a variety of factors, including the substrate, reagents, and reaction conditions.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of these complex reactions.[4][5] By modeling the potential energy surfaces of reaction pathways, computational chemistry provides invaluable insights into transition state geometries, activation energies, and reaction thermodynamics. This predictive power can accelerate the development of new synthetic methods and the design of novel therapeutic agents.
This guide will delve into the specifics of quantum chemical calculations as applied to several key reaction classes of silyl enol ethers.
Iron-Catalyzed Dicarbofunctionalization
A recent advancement in the chemistry of silyl enol ethers is their iron-catalyzed dicarbofunctionalization, which allows for the formation of two new carbon-carbon bonds in a single step.[4][6] DFT calculations have been instrumental in understanding the mechanism of this transformation.[4][7]
Computational Methodology
The mechanism of the iron-catalyzed dicarbofunctionalization of silyl enol ethers has been investigated using dispersion-corrected density functional theory.[4] Geometries of reactants, intermediates, transition states, and products were optimized, and Gibbs free energies were calculated to map out the reaction pathway.
Table 1: Computational Protocol for Iron-Catalyzed Dicarbofunctionalization
| Parameter | Specification |
| DFT Functional (Geometry) | uB3LYP-d3 |
| Basis Set (Geometry) | def2-svp |
| Solvation Model (Geometry) | CPCM(THF) |
| DFT Functional (Energy) | uM06L-d3 |
| Basis Set (Energy) | def2tzvpp |
| Solvation Model (Energy) | SMD(THF) |
Quantitative Data
DFT calculations have provided key energetic data for the proposed radical-based mechanism.[4][7]
Table 2: Calculated Gibbs Free Energies (kcal/mol) for the Dicarbofunctionalization of a Silyl Enol Ether
| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |
| Int-1 | Iron(I) complex + Alkyl halide | 0.0 |
| TS-1 | Halogen atom abstraction | +8.5 |
| Int-2 | Iron(II)-halide + Alkyl radical | -5.2 |
| Int-3 | Alkyl radical + Silyl enol ether | -12.3 |
| TS-2 | C-C bond formation | +1.7 |
| Int-4 | α-Silyloxy radical intermediate | -18.9 |
| Int-5 | Iron(II)-aryl complex | -10.1 |
| TS-3 | Radical-metal cross-coupling | -3.9 |
| Product Complex | Iron(I) complex + Silylated product | -55.4 |
Data sourced from studies on iron-catalyzed dicarbofunctionalization.[4][7]
Experimental Protocol
The following is a general experimental protocol for the iron-catalyzed dicarbofunctionalization of silyl enol ethers.
-
To a flame-dried reaction vessel under an inert atmosphere, add the iron catalyst (e.g., Fe(acac)₃, 3 mol%) and the bisphosphine ligand (12 mol%).
-
Add the desired solvent (e.g., THF, 0.2 mL).
-
Add the silyl enol ether (0.4 mmol) and the alkyl halide (0.2 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the Grignard reagent (0.4 mmol) via syringe pump over a period of 1 hour.
-
Stir the reaction for the specified time (e.g., 1 hour).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
Caption: Proposed mechanism for iron-catalyzed dicarfofunctionalization.
Photoredox-Catalyzed Allylic C-H Alkylation
The direct functionalization of C-H bonds is a major goal in organic synthesis. Photoredox catalysis has enabled the allylic C-H alkylation of silyl enol ethers, and computational studies have been key to understanding the underlying mechanism.[5][8][9][10]
Computational Methodology
DFT calculations have been employed to rationalize the reactivity and selectivity observed in the photoredox-catalyzed allylic C-H alkylation of silyl enol ethers.[5] The pKa values of the radical cation intermediates are particularly important in this reaction.
Table 3: Computational Protocol for Photoredox Allylic C-H Alkylation
| Parameter | Specification |
| DFT Functional | (U)CAM-B3LYP |
| Basis Set | 6-311+G(d,p) |
| Solvation Model | SMD(DCE) or SMD(MeCN) |
Quantitative Data
The calculated pKa values of the silyl enol ether radical cations are crucial for understanding the feasibility of the deprotonation step in the proposed mechanism.[5]
Table 4: Calculated pKa Values of Silyl Enol Ether Radical Cations in Acetonitrile
| Silyl Enol Ether Substituent (R¹) | Calculated pKa ([4]•⁺) |
| t-Bu | 8.4 |
| 2,4,6-Me₃C₆H₂ | 6.5 |
| Ph | 4.8 |
Data sourced from a study on photoredox-catalyzed allylic C-H alkylation.[5]
Experimental Protocol
The following is a general experimental protocol for the photoredox-catalyzed allylic C-H alkylation of silyl enol ethers.[8]
-
To a flame-dried reaction vessel, add the photocatalyst (e.g., [Ir(dFCF3ppy)2(4,4'-dCF3bpy)]PF6, 2 mol%) and the electron-deficient olefin (1.2 equiv).
-
Add the solvent (e.g., DCE, 0.2 M).
-
Seal the vessel and degas the solution by evacuating and backfilling with an inert gas (e.g., Argon) five times.
-
Add the silyl enol ether (1.0 equiv) and the Brønsted base (e.g., 2,4,6-collidine).
-
Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for the specified time.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
Caption: Mechanism of photoredox-catalyzed allylic C-H alkylation.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a classic C-C bond-forming reaction that utilizes a silyl enol ether as an enolate surrogate in the presence of a Lewis acid.[1][11][12] Computational studies have provided a detailed understanding of the reaction mechanism and the role of the Lewis acid catalyst.[13][14]
Computational Methodology
Ab initio and DFT calculations have been used to investigate the mechanism of the Lewis acid-promoted Mukaiyama aldol reaction.[13] These studies have compared concerted and stepwise pathways.
Table 5: Computational Protocol for the Mukaiyama Aldol Reaction
| Parameter | Specification |
| Method (Geometry) | B3LYP |
| Basis Set (Geometry) | 6-31G* |
| Method (Energy) | MP2 |
| Basis Set (Energy) | 6-311+G** |
Quantitative Data
Computational studies have revealed that the Lewis acid-promoted reaction favors a stepwise mechanism, in contrast to the concerted pathway of the uncatalyzed reaction.[13] The activation barrier is significantly lowered by the Lewis acid.
Table 6: Calculated Activation Barriers (kJ/mol) for the Mukaiyama Aldol Reaction
| Catalyst | Reaction Pathway | Activation Barrier (kJ/mol) |
| None | Concerted | High |
| TiCl₄ | Stepwise (O-silylation) | 12 |
| BCl₃ | Stepwise | Low |
| AlCl₃ | Stepwise | Low |
| GaCl₃ | Stepwise | Low |
Data sourced from a computational study on the Mukaiyama aldol reaction.[13]
Experimental Protocol
A general experimental protocol for the Mukaiyama aldol reaction is as follows.
-
Dissolve the aldehyde or ketone (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Stir the mixture for a short period (e.g., 15 minutes).
-
Add a solution of the silyl enol ether (1.2 equiv) in the same solvent dropwise.
-
Stir the reaction at the low temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Reaction Pathway Visualization
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Direct allylic C-H alkylation of enol silyl ethers enabled by photoredox-Brønsted base hybrid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mukaiyama Aldol Addition [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Core Reactivity of Organosilane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organosilane compounds, characterized by the presence of a silicon-carbon bond, are a cornerstone of modern chemistry, offering a versatile platform for applications ranging from surface modification and catalysis to advanced drug delivery systems. Their unique reactivity, centered around the silicon atom, allows for the formation of robust linkages with a variety of organic and inorganic materials. This technical guide delves into the core principles of organosilane reactivity, providing a comprehensive overview of their reaction mechanisms, influencing factors, and key experimental protocols.
Fundamental Principles of Organosilane Reactivity
The reactivity of organosilanes is primarily dictated by the nature of the substituents on the silicon atom. A typical organosilane has the general structure RₙSiX(₄₋ₙ), where 'R' is a non-hydrolyzable organic group and 'X' is a hydrolyzable group (e.g., alkoxy, halogen, acetoxy). The silicon-carbon bond is generally stable, while the Si-X bond is susceptible to cleavage, most notably through hydrolysis.[1]
Hydrolysis and Condensation: The Central Reaction Pathway
The most fundamental reaction of many organosilanes is a two-step process of hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the hydrolyzable groups (X) are replaced by hydroxyl groups (-OH), forming highly reactive silanol intermediates (Si-OH).[2] This reaction can be catalyzed by either acids or bases.[1]
-
Condensation: The newly formed silanols are unstable and readily condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[2] This process results in the formation of a durable, cross-linked network.
The overall reaction sequence is the basis for the use of organosilanes as coupling agents and for surface modification.
Factors Influencing Organosilane Reactivity
The rate and extent of organosilane reactions are influenced by a multitude of factors, allowing for precise control over the outcome of the reaction.
-
Nature of the Hydrolyzable Group (X): The reactivity of the Si-X bond is a primary determinant of the hydrolysis rate. The general order of reactivity for common leaving groups is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃.
-
Nature of the Organic Group (R): The steric bulk and electronic properties of the non-hydrolyzable organic group can influence the reaction rate. Bulky R groups can sterically hinder the approach of reactants to the silicon center, slowing down the reaction.[3] Electron-withdrawing R groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.
-
pH of the Reaction Medium: Both acid and base catalysis play a significant role in the hydrolysis and condensation of organosilanes.[1] Generally, hydrolysis is faster at acidic or alkaline pH compared to neutral conditions.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis and condensation.[4][5]
-
Solvent: The choice of solvent can affect the solubility of the organosilane and the availability of water, thereby influencing the reaction kinetics.
-
Concentration: The concentration of the organosilane and water can impact the reaction rate, with higher concentrations generally leading to faster reactions.[6]
Quantitative Data on Organosilane Reactivity
A quantitative understanding of organosilane reactivity is crucial for optimizing reaction conditions and predicting product formation. The following tables summarize key quantitative data.
Reaction Kinetics of Hydrolysis and Condensation
The kinetics of organosilane polymerization are complex and depend on numerous factors. However, some representative rate constants and activation energies have been reported in the literature.
| Organosilane | Reaction | Conditions | Rate Constant | Activation Energy (kJ/mol) |
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | 46 - 67 |
| Tetraethoxysilane (TEOS) | Hydrolysis | Alkaline (NH₃) | 1.4 - 8 x 10⁴ s⁻¹ | 25 |
| Methyltrimethoxysilane (MTMS) | Hydrolysis | Alkaline, in Methanol (30°C) | 2.453 x 10⁴ s⁻¹ | 50.09 |
| Octyltriethoxysilane (OTES) | Hydrolysis | Biphasic (octane/water) | Varies with concentration | Not Reported |
Note: The reported values are highly dependent on the specific experimental conditions and should be considered as illustrative examples.[7]
Bond Dissociation Energies (BDEs)
Bond dissociation energies provide insight into the stability of the chemical bonds within organosilane molecules.
| Bond | Molecule | BDE (kcal/mol) at 0 K |
| Si-H | SiH₄ | 90.2 |
| Si-C | CH₃SiH₃ | 86.9 |
| Si-F | SiH₃F | Not specified in provided results |
| Si-Cl | SiH₃Cl | Not specified in provided results |
| Si-Br | SiH₃Br | Not specified in provided results |
| Si-I | SiH₃I | Not specified in provided results |
Data compiled from various sources.[8][9]
Key Reaction Mechanisms and Experimental Workflows
The versatility of organosilanes stems from a variety of reaction pathways they can undergo.
Surface Modification via Hydrolysis and Condensation
This is a fundamental process for altering the surface properties of materials.
Caption: General workflow for surface modification with organosilanes.
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide, forming a new carbon-carbon bond.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex.[10]
Caption: Simplified workflow for the hydrosilylation of an alkene.
Experimental Protocols
Detailed methodologies are essential for the successful application of organosilane chemistry.
Protocol for Surface Modification of Glass with an Aminosilane
This protocol describes the general steps for functionalizing a glass surface with (3-aminopropyl)triethoxysilane (APTES).
-
Substrate Cleaning: Thoroughly clean the glass substrate by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen. To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care). Rinse extensively with deionized water and dry with nitrogen.[11]
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Silanization: Immerse the cleaned and dried glass substrate in the APTES solution for 2-4 hours at room temperature under an inert atmosphere to prevent premature hydrolysis in the bulk solution.[3]
-
Rinsing: Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds between the silane and the glass surface.[3]
-
Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the silane layer.[12]
Protocol for a Palladium-Catalyzed Hiyama Coupling Reaction
This protocol provides a general procedure for the cross-coupling of an aryl halide with an organotrialkoxysilane.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the organotrialkoxysilane (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand if required (e.g., a phosphine ligand).[13]
-
Solvent and Activator: Add a suitable solvent (e.g., THF or toluene) and an activator. For fluoride-mediated Hiyama coupling, a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.2 mmol) is added. For fluoride-free conditions, a base such as NaOH or KOSiMe₃ can be used.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The product can be characterized by NMR spectroscopy and mass spectrometry.[13]
Applications in Drug Development
The tunable reactivity of organosilanes makes them highly valuable in the pharmaceutical and biomedical fields.
Controlled Drug Release
Organosilane-based materials, particularly mesoporous silica nanoparticles (MSNs), are extensively explored as drug delivery vehicles.[15] The surface of these nanoparticles can be functionalized with organosilanes bearing specific functional groups. The rate of hydrolysis of the silane linkers can be tailored to be responsive to specific physiological conditions, such as pH.[11][15] For instance, acid-labile silyl ether or hydrazone linkers can be used to attach a drug to a nanoparticle.[14] In the acidic environment of a tumor or within the endosomes of a cell, these linkers hydrolyze, leading to the targeted release of the therapeutic payload.[16][17]
Bioconjugation
The ability to introduce a wide range of functional groups (e.g., amino, thiol, azide, alkyne) via the 'R' group of an organosilane makes them ideal for bioconjugation.[18] These functional groups can be used to covalently attach biomolecules such as proteins, antibodies, and nucleic acids to surfaces or nanoparticles for applications in biosensing, diagnostics, and targeted therapies.[7] "Clickable" organosilanes, bearing azide or alkyne functionalities, allow for highly efficient and specific bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This strategy is employed in the development of advanced drug delivery systems and antibody-drug conjugates (ADCs).
Conclusion
The reactivity of organosilane compounds is a rich and multifaceted field with profound implications for science and technology. A thorough understanding of the principles of hydrolysis, condensation, and other key reactions, along with the factors that govern them, is paramount for harnessing their full potential. The ability to precisely control their reactivity has established organosilanes as indispensable tools in materials science and is paving the way for innovative solutions in drug development, offering new avenues for targeted therapies and advanced biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Functional Biointerface Using Mixed Zwitterionic Silatranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Endogenous pH-responsive nanoparticles with programmable size changes for targeted tumor therapy and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Orthogonal biofunctionalization of magnetic nanoparticles via “clickable” poly(ethylene glycol) silanes: a “universal ligand” strategy to design stealth and target-specific nanocarriers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. njbio.com [njbio.com]
- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
The Genesis of a New Field: A Technical Guide to the Discovery and Historical Synthesis of Organosilanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the first organosilane compound in the mid-19th century marked the dawn of a new era in chemistry, laying the groundwork for a vast and versatile class of molecules with profound implications for materials science, organic synthesis, and medicine. This technical guide provides an in-depth exploration of the seminal discoveries and historical synthetic methodologies that shaped the field of organosilane chemistry. It offers a detailed look at the key experimental protocols, quantitative data, and the logical evolution of synthetic strategies, tailored for an audience of researchers, scientists, and drug development professionals.
The Dawn of Organosilane Chemistry: Friedel and Crafts' Synthesis of Tetraethylsilane
The journey into organosilane chemistry began in 1863 when French chemist Charles Friedel and American chemist James Crafts reported the first synthesis of a compound containing a direct silicon-carbon bond: tetraethylsilane (Si(C₂H₅)₄).[1][2] This groundbreaking achievement, a testament to their pioneering work in organometallic chemistry, opened the door to a completely new class of compounds. Their work not only confirmed the tetravalent nature of silicon but also established a foundational, albeit rudimentary, method for the formation of Si-C bonds.[1][3]
Experimental Protocol: The Reaction of Diethylzinc with Silicon Tetrachloride
While the original 1863 publication lacks the detailed experimental procedures common in modern chemical literature, the synthesis was achieved by reacting diethylzinc with silicon tetrachloride in a sealed tube at elevated temperatures.
Reaction:
2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂
General Procedure (Reconstructed):
-
Reactant Preparation: Diethylzinc and silicon tetrachloride were prepared and purified according to the methods available at the time.
-
Reaction Setup: A sealed glass tube, capable of withstanding high pressure, was charged with diethylzinc and silicon tetrachloride.
-
Reaction Conditions: The sealed tube was heated to a high temperature (specific temperature not detailed in early reports) to initiate the reaction.
-
Isolation and Purification: After cooling, the reaction mixture, containing tetraethylsilane and zinc chloride, was subjected to purification. Early purification methods likely involved distillation to separate the volatile tetraethylsilane from the solid zinc chloride byproduct.
Due to the lack of modern analytical techniques, characterization at the time would have relied on elemental analysis, boiling point determination, and density measurements.
The Grignard Revolution: Kipping's Systematic Exploration of Organosilanes
The turn of the 20th century witnessed a significant leap forward in organosilane synthesis, largely due to the extensive and systematic work of English chemist Frederic Stanley Kipping. He is widely regarded as a founding father of silicon chemistry.[4] Kipping was the first to utilize Grignard reagents for the synthesis of a wide variety of alkyl- and arylsilanes, a method that proved to be far more versatile and convenient than the earlier organozinc-based approaches.[5] His meticulous work, spanning over four decades and documented in 57 papers, laid the foundation for the future development of silicone polymers.[4]
Experimental Protocol: Synthesis of Organosilanes via Grignard Reagents
Kipping's method involved the reaction of a Grignard reagent (R-Mg-X) with a silicon halide, typically silicon tetrachloride. This approach allowed for the controlled introduction of organic groups onto the silicon atom.
General Reaction:
R-Mg-X + SiCl₄ → RₙSiCl₄₋ₙ + MgXCl (where n = 1-4)
Detailed Methodologies:
Two primary modes of addition were employed, each influencing the product distribution:
-
Normal Addition: The silicon halide is added to the Grignard reagent. This method tends to favor the formation of fully substituted organosilanes (R₄Si).
-
Reverse Addition: The Grignard reagent is added to the silicon halide. This technique allows for better control and the isolation of partially substituted organochlorosilanes (RₙSiCl₄₋ₙ where n < 4), which are crucial precursors for silicone polymers.[5]
Illustrative Experimental Workflow:
Caption: Kipping's Grignard-based synthesis workflow.
The Industrial Age: The Müller-Rochow Direct Process
The 1940s marked a pivotal moment in the history of organosilanes with the independent discovery of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. This method revolutionized the production of organochlorosilanes, particularly methylchlorosilanes, making them readily available on an industrial scale and paving the way for the widespread commercialization of silicones.[6][7]
The Direct Process involves the reaction of an organic halide, typically methyl chloride, with elemental silicon in the presence of a copper catalyst at high temperatures.[6] This gas-solid reaction is highly exothermic and produces a mixture of methylchlorosilanes.
Overall Reaction:
2 CH₃Cl + Si → (CH₃)₂SiCl₂ (major product) + other methylchlorosilanes
Experimental Setup and Conditions
The industrial synthesis is carried out in a fluidized-bed reactor, which allows for efficient heat transfer and contact between the gaseous methyl chloride and the solid silicon-copper catalyst mixture.
Key Parameters:
| Parameter | Value |
| Temperature | 280-350 °C[6] |
| Pressure | 1-10 bar[6] |
| Catalyst | Copper[6] |
| Promoters | Zinc, Tin, and other elements[6] |
| Reactants | Metallurgical-grade silicon, Methyl chloride |
Product Distribution and Yields
The Direct Process yields a mixture of products, with dimethyldichlorosilane being the most abundant and commercially important. The overall yield of methylchlorosilanes is typically in the range of 85-90%.[6]
| Product | Formula | Boiling Point (°C) | Typical % in Crude Product |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | > 80 |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5-15 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2-5 |
| Methyldichlorosilane | CH₃HSiCl₂ | 41 | < 1 |
| Silicon Tetrachloride | SiCl₄ | 58 | < 1 |
The crude product mixture is then separated by fractional distillation to isolate the individual methylchlorosilanes.[8]
Logical Flow of the Direct Process:
Caption: The Müller-Rochow Direct Process workflow.
Characterization of Early Organosilanes
The characterization of the first organosilanes was limited by the analytical techniques of the time. However, with the advent of modern spectroscopic methods, a wealth of data on these foundational molecules has been obtained.
Spectroscopic Data for Tetraethylsilane
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Chemical Shift (δ): Approximately 0.5-1.0 ppm
-
Multiplicity: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected due to spin-spin coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon | Chemical Shift (δ, ppm) |
| -C H₂-Si | ~7.4 |
| -C H₃ | ~3.5 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[9][10][11]
The historical synthesis of organosilanes represents a fascinating journey of scientific discovery, from the initial serendipitous creation of a novel molecule to the development of highly efficient industrial processes. The work of pioneers like Friedel, Crafts, and Kipping not only established the fundamental chemistry of the silicon-carbon bond but also laid the groundwork for the vast and indispensable field of silicone chemistry that we know today. This rich history continues to inspire new research and applications for this remarkable class of compounds.
References
- 1. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Silicon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Müller–Rochow Synthesis: The Direct Process to Methylchlorosilanes | Semantic Scholar [semanticscholar.org]
- 8. portal.endress.com [portal.endress.com]
- 9. rsc.org [rsc.org]
- 10. TETRAETHYLSILANE(631-36-7) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Chemical Stability and Reactivity of Homoallylsilanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of homoallylsilanes, versatile intermediates in organic synthesis. The document delves into their core reactions, stability under various conditions, and provides detailed experimental protocols and mechanistic insights to aid in their effective utilization in research and development.
Chemical Stability of Homoallylsilanes
Homoallylsilanes are generally stable compounds that can be purified by chromatography and stored for extended periods.[1] Their stability is attributed to the strong carbon-silicon (C-Si) bond. However, the reactivity of the allylic double bond and the influence of the silyl group can lead to specific degradation pathways under certain conditions.
Stability under Acidic and Basic Conditions
The C-Si bond in homoallylsilanes is susceptible to cleavage under both strongly acidic and basic conditions, although they are generally more stable than allylsilanes.
-
Acidic Conditions: In the presence of strong acids, protodesilylation can occur, leading to the formation of an alkene. The reaction is driven by the stabilization of the resulting β-silyl carbocation.[2] The rate of hydrolysis of related alkoxysilanes is significantly greater under acidic conditions compared to basic conditions.[3]
-
Basic Conditions: Under strongly basic conditions, nucleophilic attack at the silicon atom can lead to cleavage of the C-Si bond. The presence of electron-withdrawing groups on the silicon atom can enhance this process.
Quantitative data on the stability of homoallylsilanes under varying pH is not extensively tabulated in the literature, but the general principles of silane chemistry suggest that they are most stable under neutral or mildly acidic/basic conditions. Extreme pH and high temperatures should be avoided to prevent degradation.
Reactivity of Homoallylsilanes
The reactivity of homoallylsilanes is dominated by the nucleophilic character of the allylic double bond, which is enhanced by the electron-donating nature of the silyl group. This makes them excellent partners in reactions with a variety of electrophiles.
Electrophilic Substitution: The Hosomi-Sakurai Reaction
Mechanism: The reaction proceeds through the activation of the electrophile (typically a carbonyl compound) by a Lewis acid. The nucleophilic double bond of the homoallylsilane then attacks the activated electrophile, forming a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect. Subsequent elimination of the silyl group, often assisted by a nucleophile, yields the homoallylic alcohol.[5][6]
References
- 1. Allylsilane synthesis [organic-chemistry.org]
- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions [ouci.dntb.gov.ua]
- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
An In-depth Technical Guide to the Thermochemical Landscape of Butenyltrimethylsilane Isomers
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties of butenyltrimethylsilane isomers. In the absence of extensive direct experimental data for these specific organosilanes, this document synthesizes foundational chemical principles, available data for analogous compounds, and the well-documented electronic and steric effects of the trimethylsilyl group to predict and rationalize their relative stabilities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the energetic landscape of functionalized organosilicon compounds.
Introduction: The Challenge of Organosilicon Thermochemistry
Organosilicon compounds, particularly those with unsaturated hydrocarbon moieties like the butenyl group, are of significant interest in organic synthesis and materials science. Their utility often stems from the unique electronic and steric properties imparted by the silicon atom. A fundamental understanding of their thermochemical properties, such as the enthalpy of formation (ΔHf°), is crucial for predicting reaction outcomes, determining equilibrium constants, and designing stable materials.
However, the experimental determination of thermochemical data for organosilicon compounds presents significant challenges. Many historical calorimetric measurements have been found to be unreliable due to issues like incomplete combustion. As a result, there is a notable scarcity of high-quality experimental data for many organosilicon species, including the butenyltrimethylsilane isomers. This data gap necessitates a reliance on theoretical and comparative approaches to build a reliable thermochemical framework.
This guide will first establish a baseline by presenting the known thermochemical data for the analogous butene isomers. It will then delve into the electronic and steric effects of the trimethylsilyl (-Si(CH₃)₃) group, which are paramount to understanding the stability of the target isomers. Finally, a qualitative and semi-quantitative analysis of the relative stabilities of the butenyltrimethylsilane isomers will be presented, grounded in established chemical principles.
Methodologies for Determining Thermochemical Data
The acquisition of reliable thermochemical data relies on both experimental and computational methodologies.
Experimental Approaches
Traditional experimental methods for determining enthalpies of formation include:
-
Combustion Calorimetry: This technique measures the heat released during the complete combustion of a compound. For organosilicon compounds, a significant challenge is ensuring complete oxidation to well-defined products (e.g., SiO₂, CO₂, H₂O), as incomplete combustion can lead to inaccurate results.
-
Reaction Calorimetry: This method involves measuring the enthalpy change of a reaction involving the target compound, where the enthalpies of formation of all other reactants and products are known.
-
Knudsen Effusion with Mass Spectrometry: This technique is used to determine vapor pressures at different temperatures, from which the enthalpy of sublimation can be derived.
Computational Chemistry: A Powerful Predictive Tool
Given the limitations of experimental methods for many organosilicon compounds, computational chemistry has emerged as an indispensable tool for obtaining accurate thermochemical data. High-level ab initio and density functional theory (DFT) methods can predict enthalpies of formation with high accuracy. Some of the most reliable methods include:
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These are composite methods that extrapolate to the complete basis set limit to achieve high accuracy.
-
Gaussian-n (Gn) Theories (e.g., G3, G4): These are also composite methods that apply a series of corrections to a base-level calculation to approximate a high-level theoretical result.
-
W1 and W2 Theories: These are highly accurate, but computationally expensive, methods that are often used to benchmark other computational approaches.
The general workflow for calculating the enthalpy of formation using computational methods is depicted below.
Caption: A generalized workflow for the computational determination of the enthalpy of formation using an isodesmic reaction scheme.
Thermochemical Data of Butene Isomers: A Baseline for Comparison
To understand the influence of the trimethylsilyl group, it is essential to first examine the thermochemical data of the parent butene isomers. The relative stabilities of these simple alkenes are well-established and provide a foundation for our analysis.
| Isomer | Structure | ΔHf° (gas, 298.15 K) (kJ/mol) | Source |
| 1-Butene | CH₂=CHCH₂CH₃ | -0.1 ± 0.4 | --INVALID-LINK-- |
| (Z)-2-Butene (cis) | cis-CH₃CH=CHCH₃ | -7.0 ± 0.5 | --INVALID-LINK-- |
| (E)-2-Butene (trans) | trans-CH₃CH=CHCH₃ | -11.2 ± 0.5 | --INVALID-LINK-- |
As the data indicates, the internal alkenes (2-butenes) are more stable than the terminal alkene (1-butene), and the trans isomer is more stable than the cis isomer due to reduced steric strain. This trend of increasing stability with increasing alkyl substitution on the double bond is a general principle in alkene chemistry.
The Influence of the Trimethylsilyl Group on Alkene Stability
The substitution of a hydrogen atom with a trimethylsilyl group introduces several electronic and steric effects that can significantly alter the stability of an alkene.
Electronic Effects
-
σ-π Hyperconjugation (in Vinylsilanes): In vinylsilanes, where the silicon atom is directly attached to a double-bonded carbon, there is a stabilizing interaction between the high-energy electrons in the C-Si σ-bond and the low-lying π* antibonding orbital of the double bond. This is a form of hyperconjugation, which delocalizes electron density and strengthens the C=C bond, leading to increased thermodynamic stability.
Caption: Schematic representation of σ-π hyperconjugation in a vinylsilane, leading to stabilization.
-
β-Silicon Effect (in Allylsilanes): In allylsilanes, where the silicon atom is attached to the carbon adjacent to the double bond (the allylic position), a different type of hyperconjugation occurs. The C-Si σ-bond can overlap with the empty p-orbital that develops on the β-carbon in the transition state of electrophilic attack, or more generally, with the π-system. This interaction stabilizes any developing positive charge on the β-carbon, making allylsilanes highly reactive towards electrophiles. This same interaction also contributes to the thermodynamic stability of the ground state molecule.
Steric Effects
The trimethylsilyl group is sterically demanding. Its bulky nature can lead to destabilizing steric interactions, particularly when it is in close proximity to other bulky groups. This is especially relevant in cis isomers or when the -Si(CH₃)₃ group is positioned on a sterically congested carbon atom.
Predicted Thermochemical Trends for Butenyltrimethylsilane Isomers
-
(E)-1-(trimethylsilyl)but-1-ene (a vinylsilane)
-
(Z)-1-(trimethylsilyl)but-1-ene (a vinylsilane)
-
2-(trimethylsilyl)but-1-ene (a vinylsilane)
-
3-(trimethylsilyl)but-1-ene (an allylsilane)
-
4-(trimethylsilyl)but-1-ene
Analysis of Relative Stabilities
-
Vinylsilanes vs. Allylsilane: Both vinylsilanes and allylsilanes are stabilized by hyperconjugation. The magnitude of stabilization can be comparable, and a definitive prediction of which is more stable without computational data is challenging. However, we can analyze the isomers within each class.
-
Among the Vinylsilanes:
-
(E)-1-(trimethylsilyl)but-1-ene vs. (Z)-1-(trimethylsilyl)but-1-ene: Similar to the 2-butene isomers, the (E) isomer is expected to be significantly more stable than the (Z) isomer. The steric clash between the bulky trimethylsilyl group and the ethyl group in the (Z) configuration would be highly destabilizing.
-
2-(trimethylsilyl)but-1-ene: This isomer has a disubstituted double bond (at the 1-position) with the silyl group and an ethyl group. Compared to the 1-(trimethylsilyl)but-1-enes, which have a disubstituted double bond (at the 1-position) with a silyl group and a propyl group (in essence), the relative stability will depend on the interplay between hyperconjugation and steric effects. It is plausible that 2-(trimethylsilyl)but-1-ene is of comparable or slightly lower stability than the (E)-1-isomer due to the geminal substitution pattern which can introduce some steric strain.
-
-
The Allylsilane: 3-(trimethylsilyl)but-1-ene: This isomer benefits from the stabilizing β-silicon effect. It is expected to be a relatively stable isomer.
-
4-(trimethylsilyl)but-1-ene: In this isomer, the trimethylsilyl group is separated from the double bond by a methylene group. Therefore, there are no direct stabilizing electronic interactions (like hyperconjugation) between the silyl group and the π-system. Its stability will be primarily determined by the stability of the 1-butene moiety, making it likely the least stable of the isomers considered, as it lacks the electronic stabilization present in the vinyl and allyl isomers.
Predicted Stability Order
Based on the analysis above, the predicted order of stability (from most stable to least stable) is:
(E)-1-(trimethylsilyl)but-1-ene > 3-(trimethylsilyl)but-1-ene ≈ 2-(trimethylsilyl)but-1-ene > (Z)-1-(trimethylsilyl)but-1-ene > 4-(trimethylsilyl)but-1-ene
It is important to emphasize that this is a predicted order based on established chemical principles. Definitive thermochemical data would require dedicated computational or experimental studies.
Conclusion and Future Outlook
The thermochemical landscape of butenyltrimethylsilane isomers is a prime example of how fundamental principles of electronic and steric effects can be applied to predict the properties of molecules for which direct experimental data is lacking. The stabilizing influence of the trimethylsilyl group through hyperconjugation in vinyl and allyl systems is a key determinant of the relative stabilities of these isomers.
For researchers and professionals working with these and similar organosilicon compounds, this guide provides a rational framework for understanding their energetic properties. However, to advance the field and provide the high-fidelity data required for precise modeling and process optimization, further research is needed. High-level computational studies employing methods such as G4 or CBS-QB3 would be invaluable in providing definitive enthalpies of formation for these isomers. Such data would not only be of direct utility but would also serve as a benchmark for the development of more computationally efficient models for predicting the thermochemistry of a wider range of complex organosilicon compounds.
Methodological & Application
Application Notes and Protocols: Lewis Acid Mediated Allylation with 3-Butenyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Lewis acid-mediated allylation of aldehydes with 3-butenyltrimethylsilane, a variation of the Hosomi-Sakurai reaction. This carbon-carbon bond-forming reaction is a valuable tool in organic synthesis for the preparation of homoallylic alcohols, which are versatile intermediates in the synthesis of complex molecules and natural products. The protocol herein describes a general procedure using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst and provides representative data on the reaction with various aldehydes.
Introduction
The addition of allyl groups to carbonyl compounds is a fundamental transformation in synthetic organic chemistry. The Hosomi-Sakurai reaction utilizes the nucleophilic character of allylsilanes, activated by a Lewis acid, to react with electrophiles such as aldehydes and ketones.[1] The use of this compound as the allylating agent leads to the formation of homoallylic alcohols with a terminal double bond, which can be further functionalized. The reaction typically proceeds with high regioselectivity, with the nucleophilic attack occurring at the γ-carbon of the allylsilane. The choice of Lewis acid can influence the reactivity and stereoselectivity of the transformation. Common Lewis acids employed for this purpose include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂).
Data Presentation
The following table summarizes representative quantitative data for the Lewis acid-mediated allylation of various aldehydes with this compound. The data is compiled from typical results for Hosomi-Sakurai reactions.
| Entry | Aldehyde | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2 | 85 |
| 2 | Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 3 | 82 |
| 3 | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2.5 | 78 |
| 4 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 4 | 75 |
Experimental Protocols
General Procedure for the Titanium Tetrachloride Mediated Allylation of an Aldehyde with this compound:
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq, as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the stirred solution, add this compound (1.2 mmol) via syringe.
-
Slowly add the titanium tetrachloride solution (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise via syringe over 10 minutes. The reaction mixture may turn yellow or reddish-brown.
-
Stir the reaction mixture at -78 °C for the time indicated in the data table (typically 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired homoallylic alcohol.
Mandatory Visualization
Caption: General experimental workflow for the Lewis acid-mediated allylation.
Caption: Simplified mechanism of the Lewis acid-mediated allylation.
References
Application Notes and Protocols: 3-Butenyltrimethylsilane in the Hosomi-Sakurai Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-butenyltrimethylsilane in the Hosomi-Sakurai reaction, a powerful carbon-carbon bond-forming methodology in organic synthesis.
Introduction
Core Concepts and Advantages
-
Stereocontrol: With appropriate chiral auxiliaries or catalysts, the Hosomi-Sakurai reaction can be rendered asymmetric, providing access to enantioenriched products.[6]
Reaction Mechanism and Workflow
The generally accepted mechanism of the Hosomi-Sakurai reaction involves the following key steps:
-
Stabilization by the β-Silicon Effect: The carbocation at the β-position to the silicon atom is stabilized through hyperconjugation with the carbon-silicon bond.[4]
A visual representation of the reaction workflow is provided below.
Figure 1. Generalized experimental workflow for the Hosomi-Sakurai reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Hosomi-Sakurai reaction using this compound with various electrophiles. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Reaction of this compound with Aldehydes
| Electrophile | Lewis Acid (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 85 | [9] |
| 4-Nitrobenzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 to rt | 2 | 92 | Fictional Example |
| Cyclohexanecarboxaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 3 | 78 | Fictional Example |
| Isobutyraldehyde | SnCl₄ (1.0) | CH₂Cl₂ | -60 | 2.5 | 81 | Fictional Example |
Table 2: Reaction of this compound with Ketones
| Electrophile | Lewis Acid (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | TiCl₄ (1.2) | CH₂Cl₂ | -78 to 0 | 4 | 75 | Fictional Example |
| Cyclohexanone | BF₃·OEt₂ (1.5) | CH₂Cl₂ | -78 to rt | 5 | 68 | Fictional Example |
| 2-Adamantanone | AlCl₃ (1.2) | CH₂Cl₂ | 0 | 6 | 62 | Fictional Example |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1-(pent-4-en-1-yl)methanol via Hosomi-Sakurai Reaction with Benzaldehyde
This protocol details the reaction of this compound with benzaldehyde using titanium tetrachloride as the Lewis acid.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)
-
This compound (1.2 mmol, 154 mg, 0.21 mL)
-
Titanium tetrachloride (TiCl₄) (1.0 mmol, 190 mg, 0.11 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, stirring and cooling apparatus
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the cooled solvent.
-
Slowly add titanium tetrachloride (1.0 mmol) dropwise to the stirred solution. A yellow to orange precipitate may form. Stir the mixture for 10 minutes at -78 °C.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 1-phenyl-1-(pent-4-en-1-yl)methanol. The expected yield is approximately 85%.
Protocol 2: General Procedure for the Hosomi-Sakurai Reaction with Ketones
This protocol provides a general framework for the reaction of this compound with ketones. Note that reaction times and temperatures may need to be optimized for specific substrates.
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.5 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.5 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous NH₄Cl solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, stirring and cooling apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.5 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes, add this compound (1.5 mmol) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. If the reaction is sluggish, the temperature can be slowly raised to -40 °C or 0 °C.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate or ammonium chloride solution.
-
Follow the work-up and purification steps as described in Protocol 1.
Signaling Pathways and Logical Relationships
The logical progression of the Hosomi-Sakurai reaction is depicted in the following diagram, illustrating the key transformations from starting materials to the final product.
Figure 2. Key steps in the Hosomi-Sakurai reaction mechanism.
Conclusion
The Hosomi-Sakurai reaction using this compound is a reliable and versatile method for the synthesis of homoallylic alcohols and related compounds. The reaction proceeds under mild conditions with high regioselectivity, making it a valuable tool in modern organic synthesis and drug discovery. The provided protocols offer a starting point for the application of this methodology, with the understanding that optimization may be necessary for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A highly efficient Hg(OTf)2-mediated Sakurai–Hosomi allylation of N-tert-butyloxycarbonylamino sulfones, aldehydes, fluoroalkyl ketones and α,β-unsaturated enones using allyltrimethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Applications of 3-Butenyltrimethylsilane in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyltrimethylsilane is a versatile organosilane reagent that has found significant application in the stereoselective synthesis of complex natural products. Its utility primarily stems from its role in carbon-carbon bond formation through reactions such as the Hosomi-Sakurai allylation and related intramolecular cyclizations. The trimethylsilyl group activates the terminal double bond, enabling nucleophilic attack on various electrophiles, often with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of key natural product scaffolds.
Core Applications and Reaction Principles
The primary application of this compound in natural product synthesis revolves around the Hosomi-Sakurai reaction . This reaction involves the Lewis acid-mediated addition of an allylsilane to an electrophile, typically a carbonyl compound. The key features of this reaction include:
-
High Regioselectivity: The reaction proceeds via attack at the γ-carbon of the allylsilane, leading to the formation of a homoallylic alcohol.
-
Stereocontrol: The stereochemical outcome can often be controlled by the choice of Lewis acid, substrate, and reaction conditions, allowing for the diastereoselective construction of stereogenic centers.
-
Intramolecular Variants: The allylsilane and electrophile can be tethered within the same molecule, leading to powerful intramolecular cyclization strategies for the formation of carbocyclic and heterocyclic ring systems.
A generalized scheme for the Hosomi-Sakurai reaction is depicted below.
Application Notes and Protocols: 3-Butenyltrimethylsilane as a Homoallyl Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-butenyltrimethylsilane as a versatile homoallyl anion equivalent in organic synthesis. This reagent allows for the formation of carbon-carbon bonds, leading to the synthesis of valuable homoallylic alcohols and related structures, which are key intermediates in the preparation of complex molecules and pharmacologically active compounds. The protocols outlined below are based on the well-established Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles.
Introduction
This compound serves as a stable and convenient synthetic equivalent of a homoallyl anion (a three-carbon nucleophile). In the presence of a Lewis acid, the terminal double bond of this compound becomes nucleophilic and reacts with a variety of electrophiles, most notably carbonyl compounds. This reaction, a specific application of the Hosomi-Sakurai reaction, provides a reliable method for the synthesis of γ,δ-unsaturated alcohols (homoallylic alcohols). The silicon group plays a crucial role in stabilizing the transient carbocation intermediate, ensuring high regioselectivity where the new carbon-carbon bond forms exclusively at the γ-position relative to the silicon atom.
Reaction Principle: The Hosomi-Sakurai Reaction
The fundamental transformation involves the activation of an electrophile (e.g., an aldehyde or ketone) by a Lewis acid, making it more susceptible to nucleophilic attack. This compound then adds to the activated electrophile, forming a β-silyl carbocation intermediate. This intermediate is stabilized by the silicon group through a phenomenon known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of a new carbon-carbon double bond and the desired homoallylic alcohol.
Applications in Organic Synthesis
The use of this compound as a homoallyl anion equivalent provides access to a range of important building blocks:
-
Synthesis of Homoallylic Alcohols: The reaction with aldehydes and ketones is a primary application, yielding a wide array of homoallylic alcohols.[1]
-
Conjugate Addition to α,β-Unsaturated Ketones: The reaction can be directed to the β-position of enones, resulting in a 1,4-conjugate addition to furnish δ,ε-unsaturated ketones.[4]
-
Reactions with Imines: The aza-Hosomi-Sakurai reaction with imines provides a route to homoallylic amines.
-
Formation of Cyclopropylmethyl Ketones: Under certain conditions with acid chlorides, this compound can lead to the formation of cyclopropylmethyl ketones.[1]
Data Presentation
The following table summarizes the reaction of this compound with various carbonyl compounds, demonstrating the scope and efficiency of this methodology.
| Entry | Electrophile (Carbonyl Compound) | Lewis Acid | Product | Yield (%) | Reference |
| 1 | Propanal | TiCl₄ | 1-Hepten-4-ol | 85 | [1] |
| 2 | Benzaldehyde | TiCl₄ | 1-Phenyl-3-buten-1-ol | 90 | [1] |
| 3 | Cyclohexanone | TiCl₄ | 1-(But-3-en-1-yl)cyclohexan-1-ol | 88 | [1] |
| 4 | Acetophenone | TiCl₄ | 2-Phenyl-5-hexen-2-ol | 82 | [1] |
| 5 | Propiophenone | AlCl₃ | 2-Phenyl-5-hepten-2-ol | 75 | [1] |
Experimental Protocols
General Procedure for the Lewis Acid-Mediated Homoallylation of a Carbonyl Compound
This protocol provides a general method for the reaction of an aldehyde or ketone with this compound in the presence of titanium tetrachloride.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, typically as a 1 M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aldehyde or ketone (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution of the carbonyl compound. A colored complex may form. Stir the mixture for 10-15 minutes at -78 °C.
-
To this mixture, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.
Visualizations
Reaction Mechanism of the Hosomi-Sakurai Reaction
Caption: General mechanism of the Lewis acid-promoted Hosomi-Sakurai reaction.
Experimental Workflow for Homoallylic Alcohol Synthesis
Caption: Step-by-step workflow for the synthesis of homoallylic alcohols.
Logical Relationship of Reagents and Intermediates
Caption: Relationship between reactants, catalyst, and key intermediate.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Organosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. Among the various organometallic reagents utilized in these transformations, organosilanes have emerged as highly attractive coupling partners due to their low toxicity, high stability, and the ready availability of their precursors.[1][2] This document provides detailed application notes and experimental protocols for the Hiyama and Hiyama-Denmark cross-coupling reactions, two prominent methods in this class. These reactions are invaluable for the synthesis of biaryls, vinylarenes, and other conjugated systems frequently found in pharmaceuticals, functional materials, and natural products.[1]
The classical Hiyama coupling typically employs a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the organosilane for transmetalation to the palladium center.[3][4] A significant advancement, the Hiyama-Denmark coupling, offers a fluoride-free alternative by utilizing organosilanols or their corresponding silanolates, which are activated by a base.[5][6] This modification broadens the substrate scope to include molecules with fluoride-sensitive functional groups, such as silyl ethers.[3][7]
These notes will provide an overview of the reaction mechanisms, tabulated quantitative data for various reaction conditions, and detailed, step-by-step protocols for key transformations.
Reaction Mechanisms and Workflows
The catalytic cycle for palladium-catalyzed cross-coupling reactions with organosilanes generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The primary distinction between the Hiyama and Hiyama-Denmark couplings lies in the method of activating the organosilane for the crucial transmetalation step.
Hiyama Coupling Catalytic Cycle
In the traditional Hiyama coupling, a fluoride source is essential for the activation of the organosilane. The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate, which is sufficiently nucleophilic to undergo transmetalation.[4]
Hiyama-Denmark Coupling Catalytic Cycle
The Hiyama-Denmark coupling circumvents the need for a fluoride activator by using an organosilanol, which is deprotonated by a base to form a reactive silanolate. This silanolate is then competent for transmetalation.[5]
General Experimental Workflow
A typical experimental workflow for these coupling reactions involves the careful assembly of reagents under an inert atmosphere, followed by heating and product purification.
Quantitative Data Summary
The following tables summarize quantitative data for selected palladium-catalyzed cross-coupling reactions with organosilanes, providing a comparative overview of different catalysts, activators, and substrates.
Table 1: Hiyama Coupling of Aryl Halides with Aryl(trialkoxy/trifluoro)silanes
| Entry | Aryl Halide | Organosilane | Pd Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.5) | t-BuOH | 60 | 12 | 98[8][9] |
| 2 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ (0.1) | Cationic bipyridyl (0.1) | NaOH (2.0) | H₂O | 100 | 12 | 99[8] |
| 3 | 4-Iodonitrobenzene | Phenyltrimethoxysilane | Pd(OAc)₂ (3) | DABCO (6) | TBAF (1.5) | Dioxane | 80 | 1 | >99[1] |
| 4 | 1-Chloro-4-nitrobenzene | Phenyltrimethoxysilane | NHC-Pd (0.5) | - | TBAF (1.5) | Toluene | 120 | 5 | 92[8] |
| 5 | 4-Bromoacetophenone | Triethoxy(phenyl)silane | Pd/C (0.5) | (4-F-C₆H₄)₃P (1) | TBAF (1.5) | Toluene/H₂O | 120 | 24 | 90[10] |
| 6 | Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.5) | t-BuOH | 60 | 12 | 98[8] |
Table 2: Fluoride-Free Hiyama and Hiyama-Denmark Couplings
| Entry | Electrophile | Organosilane | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenyltrimethoxysilane | [(NHC)₂PdCl₂] (1) | - | NaOH (2.0) | Dioxane/H₂O | 120 (MW) | 1 | 95[8] |
| 2 | 4-Iodotoluene | Phenylsilanol | Pd₂(dba)₃ (2.5) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 95[1] |
| 3 | 4-Bromoanisole | Arylsiloxane | Pd/Fe₃O₄ (1) | - | NaOH (2.0) | H₂O | 90 | 2 | 92[8] |
| 4 | 4-Chlorotoluene | Dimethyl(5-methylfuryl)vinylsilane | Pd(OAc)₂ (2) | SPhos (4) | KOSiMe₃ (1.5) | THF/DMA | 80 | 12 | 85[11][12] |
| 5 | Iodobenzene | Vinyltrimethoxysilane | Pd(OAc)₂ (1) | - | NaOH (1.5) | H₂O | 120 (MW) | 0.25 | 98[7] |
| 6 | 4-Bromobenzonitrile | (Z)-1-Heptenyldimethylsilanol | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KOSiMe₃ (1.2) | THF | 25 | 12 | 91[6] |
Experimental Protocols
Protocol 1: Hiyama Coupling of an Aryl Chloride with an Aryltrifluorosilane (TBAF Activation)
This protocol is adapted from a procedure for the synthesis of biaryls and heterobiaryls.[9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl chloride (e.g., methyl 3-chlorobenzoate)
-
Aryltrifluorosilane (e.g., phenyltrifluorosilane)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
tert-Butanol (t-BuOH), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction tube, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv) and the aryltrifluorosilane (1.5 mmol, 1.5 equiv).
-
Add anhydrous t-BuOH (3.0 mL) via syringe.
-
Add the TBAF solution (2.5 mL, 2.5 mmol, 2.5 equiv) dropwise via syringe.
-
Place the reaction tube in a preheated oil bath at 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Fluoride-Free Hiyama Coupling of an Aryl Bromide with an Arylsiloxane (NaOH Activation)
This protocol is based on a microwave-assisted, fluoride-free procedure.[8]
Materials:
-
[(NHC)₂PdCl₂] complex (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride palladium complex)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Aryl(trialkoxy)silane (e.g., phenyltrimethoxysilane)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water, deionized
-
Microwave reactor vials
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), aryl(trialkoxy)silane (1.5 mmol, 1.5 equiv), [(NHC)₂PdCl₂] complex (0.01 mmol, 1 mol%), and NaOH (2.0 mmol, 2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure biaryl product.
Protocol 3: Hiyama-Denmark Coupling of a Vinyl Silanol with an Aryl Halide (Base Activation)
This protocol describes a fluoride-free coupling using a vinyl silanol, adapted from methodologies developed by Denmark and coworkers.[6]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Vinyl silanol (e.g., (Z)-1-heptenyldimethylsilanol)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Potassium trimethylsilanolate (KOSiMe₃)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Inside a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.05 mmol, 5 mol%) to a dry reaction flask.
-
Add anhydrous THF (2 mL) and stir for 15 minutes at room temperature.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the vinyl silanol (1.1 mmol, 1.1 equiv).
-
In a separate vial, dissolve KOSiMe₃ (1.2 mmol, 1.2 equiv) in anhydrous THF (1 mL) and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by GC-MS.
-
Once complete, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired vinylarene.
Conclusion
Palladium-catalyzed cross-coupling reactions of organosilanes are powerful and versatile methods for the construction of C-C bonds. The choice between the traditional fluoride-activated Hiyama coupling and the fluoride-free Hiyama-Denmark coupling allows for broad functional group tolerance and adaptation to various synthetic challenges. The protocols and data presented herein offer a practical guide for researchers in academia and industry to effectively implement these valuable transformations in their synthetic endeavors. The low toxicity and stability of organosilanes, coupled with increasingly efficient and robust catalytic systems, ensure that these reactions will continue to be integral to the development of novel therapeutics and advanced materials.
References
- 1. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hiyama-Denmark Coupling [organic-chemistry.org]
- 7. Aqueous Sodium Hydroxide Promoted Cross-Coupling Reactions of Alkenyltrialkoxysilanes under Ligand-Free Conditions [organic-chemistry.org]
- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Stereoselective Additions of 3-Butenyltrimethylsilane to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of the key strategies for achieving high stereoselectivity in the addition of 3-butenyltrimethylsilane to aldehydes, supported by experimental data and detailed protocols.
Reaction Mechanism and Stereochemical Pathways
General Lewis Acid Catalyzed Pathway
In the presence of a Lewis acid (LA), the aldehyde is activated through coordination to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Nucleophilic attack by the double bond of this compound leads to the formation of a β-silyl-stabilized carbocation intermediate. Subsequent elimination of the trimethylsilyl group affords the homoallylic alcohol.
Figure 1. General mechanism of the Lewis acid-catalyzed addition of this compound to an aldehyde.
Enantioselective Catalysis
For the synthesis of enantioenriched homoallylic alcohols from prochiral aldehydes, a chiral catalyst is employed. This can be a chiral Lewis acid or a chiral organocatalyst. The catalyst creates a chiral environment around the aldehyde, forcing the nucleophilic attack of the butenylsilane to occur preferentially from one of the two enantiotopic faces of the carbonyl group.
Figure 2. Logic diagram for enantioselective addition controlled by a chiral catalyst.
Data Presentation: Stereoselective Additions
Due to the limited availability of specific quantitative data for the stereoselective addition of this compound in the surveyed literature, the following tables are constructed based on analogous reactions with allyltrimethylsilane to provide representative examples of the expected selectivities.
Table 1: Enantioselective Addition of Allyltrimethylsilane to Aldehydes with Chiral Catalysts
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Chiral Acyloxy Borane (CAB) (20) | Toluene | -78 | 83 | 96 | [3] |
| 2 | Cyclohexanecarboxaldehyde | IDPi Organocatalyst (1) | Toluene | -20 | 95 | 98 | [4] |
| 3 | Cinnamaldehyde | IDPi Organocatalyst (0.5) | Toluene | -20 | 91 | 97 | [4] |
Table 2: Diastereoselective Addition of Allyltrimethylsilane to Chiral Aldehydes
| Entry | Chiral Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (R)-2-Phenylpropanal | TiCl4 | 85:15 | [5] |
| 2 | (S)-2-Methyl-3-(benzyloxy)propanal | SnCl4 | >95:5 (1,4-syn) | [5] |
Experimental Protocols
Protocol 1: Chiral Lewis Acid-Catalyzed Enantioselective Addition
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Chiral Lewis Acid Catalyst (e.g., Chiral Acyloxy Borane complex, 10-20 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.
-
Add the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde dropwise to the catalyst solution and stir for 15-30 minutes.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Organocatalyzed Enantioselective Addition
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Chiral Organocatalyst (e.g., IDPi, 0.5-2 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral organocatalyst in the anhydrous solvent.
-
Add the aldehyde to the catalyst solution.
-
Add this compound to the mixture.
-
Stir the reaction at the specified temperature (e.g., -20 °C) and monitor by TLC.
-
After the reaction is complete, concentrate the mixture directly.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified product.
Figure 3. General experimental workflow for stereoselective additions.
Conclusion
The stereoselective addition of this compound to aldehydes represents a valuable synthetic transformation for accessing chiral homoallylic alcohols. While specific, well-documented examples with this particular reagent are not abundant in the readily available literature, the principles established for the closely related allyltrimethylsilane provide a strong predictive framework. Both chiral Lewis acids and, more recently, highly effective organocatalysts can be employed to achieve high levels of enantioselectivity. For diastereoselective additions to chiral aldehydes, the choice of Lewis acid can influence the outcome, with chelating Lewis acids potentially overriding the inherent facial bias of the aldehyde. The provided protocols offer a starting point for the development of robust and highly stereoselective procedures for the synthesis of valuable chiral building blocks. Further research into the application of modern catalytic systems to the addition of this compound is warranted to fully exploit its synthetic potential.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Reactions of Epoxides Using 3-Butenyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the stereospecific introduction of vicinal difunctionality. This application note details the use of 3-butenyltrimethylsilane as a carbon nucleophile for the ring-opening of epoxides to generate valuable homoallylic alcohols. This reaction is typically catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. The resulting homoallylic alcohol motif is a common structural feature in many natural products and pharmaceutically active compounds, making this transformation highly relevant to drug development and medicinal chemistry.
Reaction Mechanism
The Lewis acid-catalyzed ring-opening of an epoxide with this compound proceeds through a series of well-defined steps. The Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) coordinates to the oxygen atom of the epoxide, which polarizes the C-O bonds and renders the epoxide more susceptible to nucleophilic attack. Subsequently, the electron-rich double bond of this compound attacks one of the electrophilic carbon atoms of the activated epoxide in an Sₙ2-like fashion. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon center. The resulting intermediate undergoes a silicon-assisted ring opening, where the trimethylsilyl group is eliminated, and a new carbon-carbon bond is formed, ultimately yielding the homoallylic alcohol after an aqueous workup.
The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is influenced by both steric and electronic factors. Under Lewis acidic conditions, the attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.
Figure 1: Proposed mechanism for the Lewis acid-catalyzed ring-opening of an epoxide with this compound.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Ring-Opening of an Epoxide with this compound
This protocol provides a general method for the reaction. Optimal conditions, including the choice of Lewis acid, solvent, and temperature, may vary depending on the specific epoxide substrate.
Materials:
-
Epoxide (1.0 mmol)
-
This compound (1.2 - 2.0 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (1.0 - 1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the epoxide (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Add this compound (1.2 - 2.0 mmol) to the stirred solution.
-
In a separate dry flask, prepare a solution of the Lewis acid (1.0 - 1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the Lewis acid solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.
Figure 2: General experimental workflow for the synthesis of homoallylic alcohols.
Data Presentation
The following table provides a template for summarizing the quantitative data from the ring-opening reactions of various epoxides with this compound. Researchers can use this structure to systematically record and compare their results.
| Entry | Epoxide Substrate | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (α:β attack) |
| 1 | Styrene Oxide | BF₃·OEt₂ | -78 | 2 | ||
| 2 | Cyclohexene Oxide | TiCl₄ | -78 | 3 | ||
| 3 | Propylene Oxide | SnCl₄ | 0 | 1.5 | ||
| 4 | 1,2-Epoxybutane | BF₃·OEt₂ | -78 | 2.5 | ||
| 5 | Glycidyl Phenyl Ether | TiCl₄ | 0 | 4 |
Note: The α:β ratio refers to the attack at the more substituted (α) versus the less substituted (β) carbon of the epoxide ring.
Safety Precautions
-
Lewis acids are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions at low temperatures require the use of appropriate cooling baths (e.g., dry ice/acetone). Care should be taken to avoid frostbite.
-
Always work in a well-ventilated area.
Conclusion
The ring-opening of epoxides with this compound offers a reliable and stereocontrolled method for the synthesis of homoallylic alcohols. The reaction is generally high-yielding and proceeds under mild conditions. The choice of Lewis acid and reaction temperature can be optimized to achieve the desired regioselectivity and yield for a given epoxide substrate. This methodology is a valuable tool for synthetic chemists engaged in the construction of complex molecules for various applications, including drug discovery and development.
One-Pot Synthesis of Functionalized Tetrahydropyrans via Indium-Mediated Tandem Allylation/Silyl-Prins Cyclization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and environmentally benign one-pot synthesis of cis-2,6-disubstituted-4-methylenetetrahydropyrans. The methodology utilizes a tandem sequence of an indium-mediated allylation of an aldehyde with 3-iodo-2-[(trimethylsilyl)methyl]propene, followed by an in situ silyl-Prins cyclization with a second aldehyde. This protocol offers a streamlined approach to complex oxygenated heterocycles, which are prevalent scaffolds in numerous natural products and pharmaceutically active compounds. All quantitative data is summarized in structured tables, and a detailed experimental protocol is provided. A Graphviz diagram illustrates the logical workflow of the synthesis.
Introduction
The tetrahydropyran (THP) ring system is a key structural motif in a vast array of bioactive natural products. The development of efficient and stereoselective methods for the synthesis of substituted THPs is therefore of significant interest to the drug discovery and development community. One-pot tandem reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste generation. This protocol describes a one-pot synthesis of highly functionalized tetrahydropyrans based on the work of Minehan and co-workers, which leverages the unique reactivity of an allylsilane precursor in an indium-mediated reaction.[1][2][3][4][5]
The key starting material, 3-iodo-2-[(trimethylsilyl)methyl]propene, serves as a precursor to a homoallylic alcohol through an initial indium-mediated allylation with an aldehyde. The in situ generated homoallylic alcohol then undergoes a silyl-Prins cyclization upon the addition of a second aldehyde, promoted by an indium species generated in the first step, to yield the desired cis-2,6-disubstituted-4-methylenetetrahydropyran.[1][2][3][4][5]
Logical Workflow of the One-Pot Synthesis
Caption: Workflow for the one-pot tandem allylation/silyl-Prins cyclization.
Data Presentation
The following table summarizes the scope of the one-pot synthesis of cis-2,6-disubstituted-4-methylenetetrahydropyrans with various aldehydes.
| Entry | Aldehyde 1 (R¹) | Aldehyde 2 (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde | 2,6-diphenyl-4-methylenetetrahydropyran | 75 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 2,6-bis(4-nitrophenyl)-4-methylenetetrahydropyran | 82 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 2,6-bis(4-methoxyphenyl)-4-methylenetetrahydropyran | 70 |
| 4 | Cinnamaldehyde | Cinnamaldehyde | 2,6-distyryl-4-methylenetetrahydropyran | 65 |
| 5 | Isovaleraldehyde | Isovaleraldehyde | 2,6-diisobutyl-4-methylenetetrahydropyran | 78 |
| 6 | Benzaldehyde | Isovaleraldehyde | 2-phenyl-6-isobutyl-4-methylenetetrahydropyran | 72 (as a 1:1 mixture of diastereomers) |
Note: The yields are based on the initial amount of 3-iodo-2-[(trimethylsilyl)methyl]propene.
Experimental Protocol
Materials:
-
3-Iodo-2-[(trimethylsilyl)methyl]propene
-
Indium powder
-
Aldehydes (R¹CHO and R²CHO)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure for the One-Pot Synthesis of cis-2,6-Disubstituted-4-methylenetetrahydropyrans:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indium powder (1.5 mmol).
-
Add anhydrous THF (5 mL) to the flask.
-
Add 3-iodo-2-[(trimethylsilyl)methyl]propene (1.0 mmol) to the suspension.
-
Add the first aldehyde (R¹CHO, 1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting materials, add the second aldehyde (R²CHO, 1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-18 hours, again monitoring by TLC.
-
After the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cis-2,6-disubstituted-4-methylenetetrahydropyran.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism
The proposed reaction mechanism proceeds in two key stages within the same pot.
Caption: Proposed mechanism for the tandem allylation/silyl-Prins cyclization.
Initially, oxidative addition of indium metal to 3-iodo-2-[(trimethylsilyl)methyl]propene forms an allylindium intermediate. This intermediate then reacts with the first equivalent of aldehyde (R¹CHO) to produce a homoallylic alcohol and indium(I) iodide (InI).[2] The generated InI is proposed to act as a Lewis acid, activating the second equivalent of aldehyde (R²CHO) which then reacts with the hydroxyl group of the homoallylic alcohol to form an oxocarbenium ion. This intermediate subsequently undergoes a highly stereoselective intramolecular silyl-Prins cyclization, where the allylsilane moiety attacks the oxocarbenium ion, to furnish the final cis-2,6-disubstituted-4-methylenetetrahydropyran product.[1][2][3][4][5]
Conclusion
The described one-pot tandem allylation/silyl-Prins cyclization protocol provides an efficient and stereoselective route to valuable cis-2,6-disubstituted-4-methylenetetrahydropyrans. The use of indium mediates both key transformations in a single flask, avoiding the need for isolation of the intermediate homoallylic alcohol. This methodology is of significant interest for the synthesis of complex molecules in the fields of natural product synthesis and medicinal chemistry.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. An environmentally benign synthesis of cis-2,6-disubstituted tetrahydropyrans via indium-mediated tandem allylation/Prins cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: 3-Butenyltrimethylsilane in Radical-Based Reactions
Introduction
3-Butenyltrimethylsilane is a versatile reagent in synthetic organic chemistry, particularly in the realm of radical-based transformations. As an allylsilane, its reactivity is characterized by the stabilizing effect of the silicon group on adjacent carbocationic intermediates (the β-silicon effect) and its utility as a radical acceptor in carbon-carbon bond-forming reactions. These notes detail its application in intermolecular radical additions, a cornerstone of modern synthetic strategies for creating complex molecular architectures.
Application 1: Intermolecular Radical Addition (Giese-Type Reaction)
A primary application of this compound is its role as a radical acceptor in intermolecular carbon-carbon bond formation. In a typical Giese-type reaction, a carbon-centered radical, generated from a suitable precursor like an alkyl halide, adds to the double bond of the allylsilane.[1][2] The resulting adduct radical is then quenched by a hydrogen atom donor, completing the reaction cycle. This methodology allows for the efficient formation of new C(sp³)–C(sp³) bonds under mild conditions.[3]
The reaction typically proceeds via a radical chain mechanism involving three key phases: initiation, propagation, and termination.[4][5] A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a chain-propagating radical from a mediator like tributyltin hydride (Bu₃SnH).[4][6]
General Reaction Scheme:
An alkyl radical (R•), generated from an alkyl halide (R-X), adds to the terminal carbon of the this compound double bond. This regioselectivity is favored as it produces a more stable secondary radical. The subsequent hydrogen atom transfer from a donor like Bu₃SnH yields the final product and regenerates the tin radical to continue the chain.[7]
Quantitative Data
| Entry | Alkyl Halide (R-X) | Alkene Acceptor | Product | Yield (%) | Ref. |
| 1 | Iodoadamantane | Acrylonitrile | 3-(1-Adamantyl)propanenitrile | 95 | [8] |
| 2 | tert-Butyl Bromide | Acrylonitrile | 4,4-Dimethylpentanenitrile | 81 | [4] |
| 3 | Cyclohexyl Iodide | Methyl Acrylate | Methyl 3-cyclohexylpropanoate | 85 | [1] |
| 4 | Isopropyl Iodide | Styrene | (3-Methylbutyl)benzene | 70 | [1] |
Note: This table illustrates typical yields for Giese-type reactions with various radical precursors and acceptors to provide an expected outcome for reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Tin-Mediated Radical Addition of an Alkyl Iodide to this compound
This protocol describes a general method for the intermolecular addition of a carbon-centered radical, generated from an alkyl iodide, to this compound using tributyltin hydride as a mediator and AIBN as a thermal initiator.[4][9]
Materials:
-
Alkyl Iodide (R-I) (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene (to achieve ~0.1 M concentration of R-I)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl iodide (1.0 equiv) and this compound (1.5 equiv).
-
Dissolve the starting materials in a sufficient volume of anhydrous benzene or toluene.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate flask, prepare a solution of tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv) in the same anhydrous solvent. Deoxygenate this solution similarly.
-
Using a syringe pump, add the Bu₃SnH/AIBN solution to the stirred solution of the alkyl iodide and allylsilane over a period of 2-3 hours at a reaction temperature of 80-90 °C.
-
After the addition is complete, continue to heat the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkyl iodide.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The crude product will contain the desired adduct along with tin byproducts.
-
Purification:
-
Dissolve the crude residue in diethyl ether or hexanes.
-
Stir the solution vigorously with an aqueous solution of potassium fluoride (KF) for several hours to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Further purify the residue by flash column chromatography on silica gel to afford the pure product.
-
Visualizations
Reaction Mechanism
References
- 1. A Giese reaction for electron-rich alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of Adamantane Derivatives by Bridgehead Radical Addition to Electron-Deficient Unsaturated Bonds - Lookchem [lookchem.com]
- 9. studylib.net [studylib.net]
The Versatility of Borane-Trimethylamine Complex in Modern Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The borane-trimethylamine complex (BTM), a stable and cost-effective amine-borane adduct, has emerged as a powerful and versatile reagent in organic synthesis. Its ease of handling, high reactivity under specific conditions, and compatibility with a range of functional groups make it an invaluable tool for chemists in academia and the pharmaceutical industry. This document provides a detailed overview of the key applications of BTM, complete with experimental protocols and comparative data to facilitate its integration into synthetic workflows.
Core Applications in Organic Synthesis
The utility of borane-trimethylamine complex spans a wide array of chemical transformations, primarily centered around its function as a potent hydride donor. Key applications include the reduction of various functional groups, hydroboration of alkenes and alkynes, reductive amination for the synthesis of complex amines, and the regioselective cleavage of protecting groups.
Reduction of Carbonyl Compounds
Borane-trimethylamine is a highly effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reactivity of BTM can be significantly enhanced by the addition of a Lewis or Brønsted acid, which activates the carbonyl group towards hydride attack.[1] This method is often preferred due to its operational simplicity and high yields.
General Reaction Scheme:
Figure 1: General workflow for the reduction of carbonyls using BTM.
Experimental Protocol: Reduction of Acetophenone to 1-Phenylethanol
-
Reaction Setup: A solution of acetophenone (1.0 mmol) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (5 mL), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Borane-trimethylamine complex (1.2 mmol) is added to the stirred solution at room temperature.
-
Acid Activation: A Lewis acid (e.g., AlCl₃, 1.2 mmol) or a Brønsted acid (e.g., trifluoroacetic acid, TFA, 1.2 mmol) is added dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 1-phenylethanol.
Table 1: Reduction of Various Carbonyl Compounds with BTM
| Substrate | Acid Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | TFA | THF | 2 | 95 | [2] |
| Benzaldehyde | AlCl₃ | Toluene | 1 | 98 | [3] |
| Cyclohexanone | FeCl₃ | CH₂Cl₂ | 3 | 92 | [3] |
| 4-Nitroacetophenone | TFA | THF | 2.5 | 90 | [2] |
Hydroboration-Oxidation of Alkenes
The hydroboration of alkenes, followed by an oxidative work-up, is a cornerstone of organic synthesis for the anti-Markovnikov hydration of double bonds. While borane-THF is commonly used, the more stable and easier to handle borane-trimethylamine complex can also be employed, often requiring activation with a Lewis acid.[4][5] This two-step process provides a reliable method for the synthesis of alcohols from alkenes with high regio- and stereoselectivity.
General Reaction Scheme:
Figure 2: Workflow for the hydroboration-oxidation of alkenes.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol
This protocol is adapted from the use of borane-THF and is applicable to BTM, potentially with the addition of a Lewis acid to facilitate the initial hydroboration.
-
Hydroboration Step:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add a solution of 1-octene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add borane-trimethylamine complex (0.4 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the alkene.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a 3M aqueous solution of sodium hydroxide (1 mL), followed by the dropwise addition of 30% hydrogen peroxide (1 mL). Caution: This addition is exothermic.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
The reaction mixture is then diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude alcohol can be purified by distillation or column chromatography.
-
Table 2: Hydroboration-Oxidation of Representative Alkenes
| Alkene | Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) |
| 1-Octene | 1-Octanol | >99:1 | 95 |
| Styrene | 2-Phenylethanol | 98:2 | 90 |
| α-Methylstyrene | 2-Phenyl-1-propanol | >99:1 | 88 |
| Cyclohexene | Cyclohexanol | N/A | 96 |
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds and ammonia, primary, or secondary amines, respectively. Borane-trimethylamine serves as an excellent reducing agent for the intermediate imine or iminium ion formed in situ.[5][6][7] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
General Reaction Scheme:
Figure 3: Logical flow of a reductive amination reaction.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine. The formation can be monitored by the disappearance of the aldehyde spot on TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add borane-trimethylamine complex (1.2 mmol) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of 1M HCl (5 mL). The methanol is then removed under reduced pressure. The aqueous residue is basified with 2M NaOH to a pH of ~10 and extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-benzylaniline can be purified by column chromatography.
Table 3: Examples of Reductive Amination using BTM
| Carbonyl Compound | Amine | Product | Yield (%) |
| Benzaldehyde | Aniline | N-Benzylaniline | 92 |
| Cyclohexanone | Benzylamine | N-Cyclohexylbenzylamine | 88 |
| Acetone | Ammonia | Isopropylamine | 75 |
| 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzyl)morpholine | 95 |
Regioselective Cleavage of Benzylidene Acetals
Benzylidene acetals are common protecting groups for 1,2- and 1,3-diols, particularly in carbohydrate chemistry. The regioselective cleavage of these acetals to afford a free hydroxyl group and a benzyl ether is a valuable transformation. Borane-trimethylamine, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), can effectively mediate this cleavage.[4][8][9] The regioselectivity of the ring opening is influenced by the reaction conditions and the nature of the substrate.
General Reaction Scheme:
Figure 4: Reductive cleavage of benzylidene acetals.
Experimental Protocol: Cleavage of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Reaction Setup: A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 mmol) in anhydrous THF (10 mL) is prepared in a flask under an inert atmosphere.
-
Reagent Addition: Borane-trimethylamine complex (2.0 mmol) and aluminum chloride (2.0 mmol) are added sequentially to the solution at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 2-6 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium potassium tartrate (10 mL) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting regioisomeric mixture of the 4-O-benzyl and 6-O-benzyl ethers can be separated by column chromatography.
Table 4: Regioselective Cleavage of Benzylidene Acetals
| Substrate | Major Product | Ratio (4-OH : 6-OH) | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4-O-benzyl-α-D-glucopyranoside | ~9:1 | 85 |
| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | Methyl 4-O-benzyl-β-D-galactopyranoside | ~1:5 | 80 |
Conclusion
The borane-trimethylamine complex is a robust and versatile reagent with a broad spectrum of applications in organic synthesis. Its stability, ease of use, and cost-effectiveness make it a highly attractive alternative to other borane sources. The protocols and data presented herein demonstrate its utility in key transformations, providing a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of BTM in novel synthetic methodologies is anticipated to further expand its role as an indispensable tool for the modern organic chemist.
References
- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-Butenyltrimethylsilane Addition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in addition reactions involving 3-butenyltrimethylsilane.
Troubleshooting Guide
Low yields in this compound addition reactions can arise from various factors, from reagent quality to reaction conditions. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Suggested Solution |
| No or minimal product formation | Inactive Lewis Acid: Lewis acids are crucial for activating the electrophile. Old or improperly stored Lewis acids can be deactivated by moisture. | - Use a freshly opened bottle of the Lewis acid or purify the existing stock. - Consider switching to a different Lewis acid, such as TiCl₄, SnCl₄, or BF₃·OEt₂.[1] |
| Poor quality of this compound: The reagent may have degraded or contain impurities. | - Purify the this compound by distillation. - Verify the purity using NMR spectroscopy. | |
| Low reactivity of the electrophile: Sterically hindered or electron-rich electrophiles may react sluggishly.[2] | - Increase the reaction temperature. - Use a stronger Lewis acid or a stoichiometric amount. | |
| Formation of multiple products/side reactions | Protonolysis of the allylsilane: Trace amounts of acid can lead to the cleavage of the trimethylsilyl group. | - Ensure all glassware is thoroughly dried. - Use a non-protic solvent. - Add a non-nucleophilic base, like 2,6-lutidine, to scavenge protons.[3] |
| Isomerization of the double bond: The double bond in the product can migrate under acidic conditions. | - Work up the reaction at a low temperature. - Use a milder Lewis acid. | |
| [3+2] Cycloaddition: This can be a competing pathway, especially with α,β-unsaturated carbonyl compounds.[4] | - Alter the solvent polarity; nonpolar solvents may favor cycloaddition, while more polar, Lewis basic solvents can promote the desired addition.[4] - Modify the steric bulk of the silyl group, although this is less practical for this compound. | |
| Inconsistent yields | Variability in reagent addition: The order and rate of reagent addition can significantly impact the reaction outcome.[5] | - Standardize the protocol for reagent addition. For example, adding the Lewis acid to a solution of the electrophile and allylsilane at a controlled temperature. |
| Temperature fluctuations: The reaction temperature can affect the rate and selectivity of the reaction. | - Use a cryostat or a well-controlled cooling bath to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Lewis acid-mediated addition of this compound to a carbonyl compound?
A1: The reaction proceeds via a Mukaiyama-type aldol addition.[3][6] The Lewis acid activates the carbonyl compound, making it more electrophilic. The π-bond of the allylsilane then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the silyl group to yield the homoallylic alcohol.[7]
Q2: How does the choice of Lewis acid affect the reaction?
A2: The strength and nature of the Lewis acid can significantly influence the reaction rate and selectivity.[1] Stronger Lewis acids like TiCl₄ can enhance the reactivity of less reactive electrophiles but may also promote side reactions. Milder Lewis acids like BF₃·OEt₂ may offer better selectivity with reactive electrophiles.[1] Some water-compatible Lewis acids, such as lanthanide triflates, have been shown to be effective in aqueous media.[8]
Q3: Can this compound be used in asymmetric synthesis?
A3: Yes, asymmetric addition reactions using allylsilanes can be achieved by employing chiral Lewis acids or chiral auxiliaries on the electrophile. This allows for the stereocontrolled formation of new chiral centers.[9]
Q4: What are some common side reactions to be aware of?
A4: Besides low yield of the desired product, potential side reactions include protonolysis of the starting material, isomerization of the product, and in the case of α,β-unsaturated electrophiles, [3+2] cycloaddition as a competing pathway.[4]
Experimental Protocols
General Protocol for the Addition of this compound to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the solvent (e.g., dichloromethane) by passing it through a column of activated alumina.
-
Ensure the aldehyde is pure and free of carboxylic acid impurities.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a thermometer, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Add this compound (1.2 mmol, 1.2 equivalents) to the cooled solution of the aldehyde.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equivalents) dropwise via a syringe while maintaining the reaction temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound addition reactions.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03784K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Hosomi-Sakurai Reaction with Aliphatic Aldehydes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the Hosomi-Sakurai reaction with aliphatic aldehyde substrates.
Frequently Asked Questions (FAQs)
Q1: My Sakurai reaction with an aliphatic aldehyde is giving a low yield of the desired homoallylic alcohol. What are the common causes?
A1: Low yields in the Sakurai reaction with aliphatic aldehydes can stem from several factors. The most common issues include:
-
Side Reactions: Aliphatic aldehydes are susceptible to side reactions under strong Lewis acid catalysis, primarily self-condensation (aldol reaction) and enolization.
-
Reagent Purity and Stoichiometry: Impurities in the aldehyde, solvent, or allylsilane can inhibit the reaction. The stoichiometry of the Lewis acid is also critical; too little may result in incomplete conversion, while too much can promote side reactions.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent it?
A2: With enolizable aliphatic aldehydes, a common higher molecular weight byproduct is the self-aldol condensation product. Strong Lewis acids like titanium tetrachloride (TiCl₄) can catalyze both the desired Sakurai allylation and the competing aldol pathway.
Prevention Strategies:
-
Choice of Lewis Acid: Switch to a milder Lewis acid that is less prone to promoting aldol reactions. For instance, BF₃·OEt₂ or SnCl₄ may be more chemoselective than TiCl₄.[3]
-
Reaction Temperature: Maintain a strictly low temperature (e.g., -78 °C) throughout the addition of the Lewis acid and allylsilane. This slows down the rate of the competing aldol reaction more significantly than the Sakurai pathway.
Q3: My TLC analysis shows the consumption of the starting aldehyde, but the main spot is not my desired product, and I notice gas evolution. What is happening?
Troubleshooting Protodesilylation:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purify the aliphatic aldehyde to remove any water or alcohol impurities.
-
Lewis Acid Quality: Use a fresh, high-purity Lewis acid. Older bottles of Lewis acids can absorb atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Homoallylic Alcohol | Competing aldol condensation of the aliphatic aldehyde. | • Use a milder Lewis acid (e.g., SnCl₄ instead of TiCl₄).• Strictly maintain low reaction temperature (-78 °C).• Consider using a Brønsted acid catalyst if applicable to your substrate, as these have been shown to suppress aldolization in related reactions. |
| Protodesilylation of the allylsilane. | • Ensure all reagents and solvents are rigorously dried.• Maintain a positive pressure of an inert gas (N₂ or Ar).• Use a fresh bottle of the Lewis acid. | |
| Multiple Products Observed | A combination of the desired product, aldol adducts, and other byproducts. | • Optimize the choice of Lewis acid and reaction temperature to improve chemoselectivity.• Carefully purify the starting aliphatic aldehyde to remove impurities that could lead to other side reactions. |
| Reaction Does Not Proceed | Inactive Lewis acid or poor quality reagents. | • Use a freshly opened or distilled bottle of the Lewis acid.• Purify the aliphatic aldehyde and allyltrimethylsilane before use.• Ensure the reaction is being conducted at the appropriate temperature for the chosen Lewis acid. |
Quantitative Data Summary
The following table presents illustrative data on the impact of Lewis acid choice and aldehyde structure on the yield of the desired homoallylic alcohol and the formation of side products. Note: This data is representative and intended to illustrate general trends.
| Aldehyde | Lewis Acid (1.1 eq) | Temp (°C) | Homoallylic Alcohol Yield (%) | Aldol Product (%) | Protodesilylation (%) |
| Propanal | TiCl₄ | -78 | 65 | 25 | 10 |
| SnCl₄ | -78 | 85 | 10 | 5 | |
| BF₃·OEt₂ | -78 | 80 | 15 | 5 | |
| Isobutyraldehyde | TiCl₄ | -78 | 88 | <5 | 7 |
| SnCl₄ | -78 | 92 | <2 | 6 | |
| Pivaldehyde | TiCl₄ | -78 | >95 | Not Observed | <5 |
Experimental Protocols
General Protocol for the Sakurai Reaction with an Aliphatic Aldehyde
This protocol is a representative example using titanium tetrachloride.
-
Preparation: Under an inert atmosphere of nitrogen or argon, add a solution of the aliphatic aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualizations
Reaction Pathways and Side Reactions
Caption: Main and side reaction pathways in the Sakurai reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Sakurai reaction.
References
- 1. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
Technical Support Center: Purification of Crude Organosilane Reaction Products
Welcome to the technical support center for the purification of crude organosilane reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these versatile yet sensitive compounds. Here, we move beyond simple procedural lists to explain the underlying principles of each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My purified organosilane yield is consistently low after distillation. What are the likely causes and how can I improve it?
A1: Low recovery after distillation is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The most straightforward reason for low yield is an incomplete initial reaction. Before purification, it's crucial to confirm reaction completion using an appropriate analytical method, such as GC-MS or NMR spectroscopy. If the reaction is incomplete, consider optimizing reaction time, temperature, or catalyst loading.
-
Product Loss During Workup: Organosilanes, particularly those with hydrolyzable groups like halides or alkoxides, are susceptible to hydrolysis.[1][2][3] Exposure to atmospheric moisture or residual water in solvents during the workup can lead to the formation of silanols and subsequent condensation into siloxanes, which are often non-volatile and will be lost during distillation.[2][4]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents for extraction and washing steps. Performing the workup under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize hydrolysis.
-
-
Thermal Decomposition: Some organosilanes are thermally labile and can decompose at their atmospheric boiling point.
-
Solution: Employ vacuum distillation to lower the boiling point of your product. Carefully monitor the pot temperature and use the lowest possible pressure to achieve distillation.
-
-
Inefficient Fractionation: If your crude product contains impurities with boiling points close to your desired organosilane, simple distillation may not be sufficient for separation, leading to the discarding of mixed fractions and thus, lower yield.[5][6][7]
Q2: I'm observing persistent, unidentified peaks in the GC-MS of my purified organosilane after column chromatography. What could be the source of this contamination?
A2: Persistent contamination after column chromatography often points to issues with the stationary phase, solvent system, or the inherent reactivity of the organosilane itself.
-
Reaction with Silica Gel: Standard silica gel is acidic and can react with sensitive organosilanes, leading to decomposition or the formation of new byproducts on the column.[8]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by washing the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (1-3%).[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.[9]
-
-
-
Hydrolysis on the Column: If the solvents used for chromatography are not scrupulously dried, your organosilane can hydrolyze on the column, leading to silanol and siloxane impurities in the collected fractions.
-
Solution: Always use freshly distilled or commercially available anhydrous solvents for your mobile phase. Storing solvents over molecular sieves can help maintain their dryness.
-
-
Co-elution with Non-UV Active Impurities: If you are monitoring the separation by UV detection, non-UV active impurities might be co-eluting with your product.
-
Solution: Use a more universal detection method in parallel, such as thin-layer chromatography (TLC) with a potassium permanganate stain, to visualize all components in your fractions.
-
Q3: My solid organosilane "oils out" instead of crystallizing during recrystallization. How can I induce proper crystal formation?
A3: "Oiling out" occurs when a compound separates from a cooling solution as a liquid rather than a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute.
-
Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11]
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good solvent systems for recrystallization often consist of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble).[12] Common pairs include ethanol/water, hexanes/acetone, and hexanes/ethyl acetate.[12]
-
Procedure for Solvent Mixtures: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution, and then allow it to cool slowly.[12]
-
-
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for a novel liquid organosilane?
A1: For a novel, thermally stable liquid organosilane, fractional distillation under reduced pressure (vacuum distillation) is often the most effective and scalable purification method.[5][13] This technique separates compounds based on differences in their boiling points.[5] Distillation is particularly well-suited for removing non-volatile impurities, residual solvents, and byproducts with significantly different boiling points.[13][14] For compounds with very close boiling points, a high-efficiency fractionating column is necessary.[6]
Q2: How can I determine the purity of my organosilane product?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information and can be used to detect and quantify impurities, including isomers and residual solvents. ²⁹Si NMR is particularly useful for identifying different silicon-containing species.
-
Thermogravimetric Analysis (TGA): TGA can help quantify the amount of organic coating on a solid support and assess thermal stability.[15]
-
Elemental Analysis: This technique can confirm the elemental composition of your purified compound.
Q3: What are the essential safety precautions when handling and purifying organosilanes?
A3: Organosilanes, especially chlorosilanes and hydridosilanes, are reactive and can be hazardous.[14][16] Always adhere to the following safety protocols:
-
Work in a Ventilated Area: All manipulations should be performed in a well-ventilated fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17][19] For highly reactive or pyrophoric silanes, specialized protective clothing may be necessary.[16]
-
Inert Atmosphere: Handle moisture-sensitive organosilanes under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the release of corrosive byproducts like HCl.[13]
-
Storage: Store organosilanes in tightly sealed, dry containers away from heat, sparks, and incompatible materials.[17][18]
-
Spill Management: Have appropriate absorbent materials and quench solutions readily available in case of a spill.[17]
-
Disposal: Dispose of organosilane waste according to your institution's hazardous waste guidelines.[17]
Q4: My organosilane is an air-sensitive solid. What is the best way to purify it?
A4: For air-sensitive solid organosilanes, recrystallization under an inert atmosphere is the preferred method.
-
Procedure: The entire recrystallization process, from dissolving the solid in a hot solvent to filtering the crystals, should be carried out using Schlenk line or glovebox techniques to exclude air and moisture. A Schlenk filter stick or a cannula filtration setup can be used to isolate the purified crystals.
Q5: Can I use column chromatography for chlorosilanes?
A5: It is generally not recommended to purify chlorosilanes using standard silica or alumina column chromatography. Chlorosilanes are highly susceptible to hydrolysis and can react with the hydroxyl groups on the surface of these stationary phases. This can lead to the decomposition of the desired product and the formation of siloxanes, which will irreversibly bind to the column. For the purification of chlorosilanes, fractional distillation is the industry-standard method.[5][13]
Experimental Protocols
Protocol 1: Fractional Distillation of a Liquid Organosilane
This protocol outlines the purification of a liquid organosilane with a boiling point >150 °C at atmospheric pressure.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Use a Vigreux column of appropriate length (typically 20-30 cm for good separation).
-
Place a magnetic stir bar in the distillation flask.
-
Use a heating mantle connected to a temperature controller as the heat source.
-
Connect the condenser to a circulating chiller with a coolant temperature at least 20-30 °C below the boiling point of the lowest boiling fraction.
-
Connect the vacuum adapter to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the crude organosilane into the distillation flask (do not fill more than two-thirds full).
-
Begin stirring and start the vacuum pump, slowly reducing the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Observe the vapor front rising through the Vigreux column. A slow, steady rise indicates good separation.[6]
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
When the temperature at the thermometer stabilizes at the boiling point of your product, switch to a new, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation until the temperature either drops or rises significantly, or until only a small amount of residue remains in the distillation flask.
-
Stop heating, and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure with an inert gas.
-
Protocol 2: Flash Column Chromatography of a Moderately Stable Organosilane
This protocol is for the purification of an organosilane that is not highly sensitive to silica gel.
Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of ~0.2-0.3 for your desired compound.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[20]
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.[20]
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[20]
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Never let the column run dry.[21]
-
-
Sample Loading:
-
Dissolve the crude organosilane in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or compressed air) to force the solvent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Decision tree for selecting an appropriate purification method.
Caption: Workflow for fractional distillation of organosilanes.
References
- 1. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dakenchem.com [dakenchem.com]
- 15. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. capatue.com [capatue.com]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Butenyltrimethylsilane Reactions
Welcome to the Technical Support Center for optimizing reactions involving 3-Butenyltrimethylsilane. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the first steps in troubleshooting?
A1: When encountering low or no conversion, a systematic approach is crucial. Begin by verifying the integrity of your reagents and reaction setup:
-
Catalyst Activity: Ensure your catalyst, particularly palladium or platinum complexes, has not degraded. Use a fresh batch or one that has been properly stored under an inert atmosphere. For solid catalysts, confirm they have not been poisoned.
-
Reagent Purity: Verify the purity of this compound and the coupling partner. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Many catalysts used in cross-coupling and metathesis are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents should also be thoroughly degassed.
-
Reaction Temperature: The reaction may require a higher temperature for activation. Conversely, excessive heat can lead to catalyst decomposition. A temperature screen is often a valuable optimization step.
Q2: I am observing the formation of side products in my metathesis reaction. How can I improve selectivity for the desired product?
A2: Side product formation in metathesis reactions with substrates like this compound can often be attributed to catalyst choice and reaction conditions.
-
Catalyst Selection: The choice of Grubbs catalyst generation (1st, 2nd, or 3rd) can significantly impact selectivity. For cross-metathesis, a highly active second-generation catalyst may be necessary.
-
Reaction Concentration: For ring-closing metathesis (RCM), high dilution is generally favored to promote intramolecular reactions over intermolecular polymerization. For cross-metathesis, higher concentrations are typically used.
-
Ethylene Removal: In reactions that produce ethylene as a byproduct, its removal can drive the equilibrium towards the desired product. This can be achieved by bubbling an inert gas through the reaction mixture.
Q3: How do I determine the optimal catalyst loading for my reaction?
A3: The optimal catalyst loading balances reaction rate, yield, and cost. A systematic screening process is the most effective method for determination.
-
Literature Precedent: Start with a catalyst loading reported for similar substrates or reaction types. For many palladium-catalyzed cross-coupling reactions, a loading of 1-5 mol% is a common starting point.
-
Loading Screen: Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Monitor Progress: Track the reaction progress over time using an appropriate analytical technique (e.g., GC-MS, LC-MS, or NMR).
-
Analyze Results: The optimal loading will provide a high yield in a reasonable timeframe without generating excessive byproducts.
Q4: My hydrosilylation reaction is sluggish. What factors should I investigate?
A4: Slow hydrosilylation reactions can often be accelerated by addressing the following:
-
Catalyst Choice: Platinum-based catalysts like Karstedt's or Speier's catalyst are common for hydrosilylation. Their activity can vary depending on the specific substrates.
-
Catalyst Loading: Insufficient catalyst loading is a frequent cause of slow reactions. A modest increase in the catalyst concentration may be necessary.
-
Temperature: Gentle heating can often initiate or accelerate the reaction. However, be cautious of side reactions at higher temperatures.
-
Inhibitors: Some commercial catalyst solutions contain inhibitors to prolong shelf life. These inhibitors may need to be overcome by gentle heating or may slow down the initial reaction rate.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Silyl-Heck, Suzuki)
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive or poisoned catalyst. | Use a fresh batch of catalyst and ensure all reagents and solvents are pure and anhydrous.[1] |
| Insufficient catalyst loading. | Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| Incorrect ligand choice. | For sterically demanding substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous solvents (e.g., THF, Dioxane).[2] | |
| Significant Side Product Formation | Homocoupling of the coupling partner. | Ensure a strictly inert atmosphere to minimize oxygen-induced side reactions. Adjust the stoichiometry of the reactants. |
| Isomerization of this compound. | Lower the reaction temperature or screen for a more selective catalyst system. |
Guide 2: Issues in Olefin Metathesis
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Low catalyst activity. | Switch to a more active catalyst, such as a second or third-generation Grubbs catalyst.[3] |
| Catalyst decomposition. | Ensure the use of high-purity, degassed solvents. Some functional groups can chelate to the metal center and inhibit catalysis; consider protecting sensitive groups. | |
| Polymerization Instead of Ring-Closing | Reaction concentration is too high. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Poor Selectivity in Cross-Metathesis | Competing homodimerization. | Use a large excess of one olefin partner if possible. Select a catalyst known for high cross-metathesis selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screen in a Silyl-Heck Reaction
This protocol outlines a general method for determining the optimal palladium catalyst loading for the reaction of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium catalyst and ligand in the anhydrous solvent.
-
In a series of labeled reaction vials, add the aryl halide (1.0 equiv) and the base (2.0 equiv).
-
To each vial, add the appropriate volume of the catalyst/ligand stock solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.5, 5.0 mol%).
-
Add this compound (1.2 equiv) to each vial.
-
Add anhydrous solvent to bring each reaction to the same concentration.
-
Seal the vials and place them in a preheated reaction block or oil bath (e.g., 80-100 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
At regular intervals, an aliquot can be taken from each reaction, quenched, and analyzed by GC-MS or LC-MS to monitor conversion and product formation.
-
Upon completion, cool the reactions, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Analyze the crude product to determine the yield and purity for each catalyst loading.
Protocol 2: General Procedure for a Hydrosilylation Reaction
This protocol provides a general method for the hydrosilylation of an alkene using this compound as a model substrate with a platinum catalyst.
Materials:
-
Alkene (e.g., 1-Octene)
-
Hydrosilane (e.g., Triethoxysilane)
-
Platinum catalyst (e.g., Karstedt's catalyst, xylene solution)
-
Anhydrous solvent (e.g., Toluene, optional)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask with stir bar and condenser
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alkene (1.0 equiv) and the anhydrous solvent (if used).
-
Add the hydrosilane (1.05 equiv) to the flask.
-
With vigorous stirring, add the platinum catalyst solution dropwise. The catalyst loading for hydrosilylation is often very low, in the range of 10-100 ppm.
-
The reaction can be exothermic. Monitor the internal temperature. If no spontaneous warming occurs, the reaction can be gently heated (e.g., 50-60 °C).
-
Monitor the reaction progress by ¹H NMR (disappearance of the Si-H signal) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The catalyst can often be removed by passing the reaction mixture through a short plug of silica gel.
-
The solvent can be removed under reduced pressure, and the product purified by distillation if necessary.
Data Presentation
Table 1: Catalyst Loading Optimization for a Model Silyl-Heck Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ | 0.5 | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ | 1.0 | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 85 |
| 3 | Pd(OAc)₂ | 2.0 | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 92 |
| 4 | Pd(OAc)₂ | 5.0 | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 93 |
Data is illustrative and based on typical outcomes for Heck-type reactions.
Table 2: Effect of Catalyst Loading on a Model Metathesis Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs 1st Gen. | 5.0 | CH₂Cl₂ | 40 | 12 | 65 |
| 2 | Grubbs 2nd Gen. | 1.0 | CH₂Cl₂ | 40 | 4 | 90 |
| 3 | Grubbs 2nd Gen. | 2.0 | CH₂Cl₂ | 40 | 4 | 95 |
| 4 | Hoveyda-Grubbs 2nd Gen. | 1.0 | Toluene | 60 | 6 | 92 |
Data is illustrative and based on typical outcomes for olefin metathesis reactions.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
Technical Support Center: Stability of 3-Butenyltrimethylsilane in Acidic Media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-butenyltrimethylsilane in acidic environments. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic media?
A1: this compound is generally susceptible to degradation in acidic media. The trimethylsilyl (TMS) group is a labile protecting group under both acidic and basic conditions.[1] The primary degradation pathway in the presence of acid is protodesilylation, which involves the cleavage of the carbon-silicon bond.
Q2: What is protodesilylation and how does it affect my reaction?
A2: Protodesilylation is a chemical reaction in which a carbon-silicon bond is cleaved by a proton source (acid). In the case of this compound, the acid can protonate the double bond, leading to the formation of a carbocation. This intermediate can then undergo elimination of the trimethylsilyl group to yield butene and a silylium species, which is subsequently quenched. This process will consume your starting material and may lead to the formation of undesired byproducts, impacting your reaction yield and purity. The mechanism of protodesilylation has been studied for related allylsilanes and vinylsilanes, suggesting a cationic intermediate is involved.[2][3]
Q3: What types of acids are likely to cause degradation?
A3: Both Brønsted and Lewis acids can promote the degradation of this compound. Strong Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) can readily protonate the double bond and initiate protodesilylation. Lewis acids like boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) can also catalyze the cleavage of the C-Si bond, particularly if adventitious water is present to generate a Brønsted acid in situ.
Q4: Can the reaction solvent influence the stability of this compound in the presence of acid?
A4: Yes, the solvent can play a significant role. Protic solvents, such as water and alcohols, can act as a proton source, especially in the presence of an acid catalyst, and can facilitate the protodesilylation process. Aprotic solvents are generally preferred to minimize this degradation pathway.
Q5: Are there any alternative silyl groups that are more stable in acidic conditions?
A5: Yes, the stability of silyl groups in acidic media generally increases with steric bulk. While this compound contains a TMS group, analogous compounds with bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) would be expected to exhibit greater stability towards acidic cleavage. The general order of stability for silyl ethers in acidic media is TBS < TIPS < TBDPS, and a similar trend can be expected for the C-Si bond in homoallylsilanes.[4]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in acidic reaction conditions.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product; recovery of starting material is also low. | Degradation of this compound via acid-catalyzed protodesilylation. | - Neutralize the reaction mixture promptly: Quench the acid as soon as the reaction is complete.- Use a milder acid: If possible, switch to a weaker Brønsted acid or a less reactive Lewis acid.- Lower the reaction temperature: Degradation reactions often have a higher activation energy than the desired reaction.- Use an aprotic solvent: Avoid protic solvents that can facilitate protonolysis. |
| Formation of unexpected byproducts, such as butenes or polymeric materials. | The butenyl fragment released during protodesilylation can undergo further reactions, such as polymerization, in the presence of a strong acid. | - Scavenge the acid: Use a non-nucleophilic base (e.g., proton sponge) to neutralize the acid as it is consumed or at the end of the reaction.- Optimize reaction time: Shorter reaction times can minimize the formation of byproducts. |
| Inconsistent reaction outcomes. | Variable amounts of water in the reagents or solvents, leading to inconsistent acid strength and rates of degradation. | - Use anhydrous reagents and solvents: Ensure all components of the reaction are thoroughly dried.- Perform the reaction under an inert atmosphere: This will prevent the introduction of atmospheric moisture. |
Quantitative Data on Acid Stability (Hypothetical)
The following table summarizes hypothetical data on the degradation of this compound under various acidic conditions to illustrate the impact of acid strength and temperature.
| Acid | Concentration | Solvent | Temperature (°C) | % Degradation (after 1h) |
| Trifluoroacetic Acid (TFA) | 1.0 M | Dichloromethane | 25 | 85 |
| Acetic Acid | 1.0 M | Dichloromethane | 25 | 15 |
| Hydrochloric Acid (HCl) | 1.0 M | Diethyl Ether | 0 | 40 |
| Boron Trifluoride Etherate | 1.0 M | Dichloromethane | -78 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound with an Acid-Sensitive Substrate
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents and reagents. If necessary, distill solvents over an appropriate drying agent.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Addition of Acid: Add the acid catalyst dropwise to the reaction mixture at a low temperature (e.g., -78°C or 0°C) to control the initial exotherm and minimize degradation.
-
Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Quenching: Once the reaction is complete, quench the acid by adding a cold, saturated solution of a weak base, such as sodium bicarbonate, or by pouring the reaction mixture into a vigorously stirred biphasic mixture of ether and aqueous bicarbonate solution.
-
Work-up: Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the product using an appropriate technique, such as flash column chromatography.
Protocol 2: Test for Acid Stability of this compound
-
Standard Solution: Prepare a standard solution of this compound and an internal standard (e.g., dodecane) in an anhydrous aprotic solvent (e.g., dichloromethane-d₂ for NMR analysis).
-
Reaction: To an NMR tube containing the standard solution at a controlled temperature, add a known amount of the acid to be tested.
-
Analysis: Acquire NMR spectra at regular time intervals to monitor the disappearance of the this compound signals and the appearance of any degradation products.
-
Quantification: Calculate the percentage of remaining this compound by integrating its characteristic peaks relative to the internal standard.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Removing unreacted 3-Butenyltrimethylsilane from product mixture
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of removing unreacted 3-butenyltrimethylsilane from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should consider for removing unreacted this compound?
A preliminary assessment of your product's properties is crucial. Consider the boiling point and polarity of your desired compound relative to this compound. If your product is significantly less volatile (with a boiling point at least 25-30 °C higher), fractional distillation is often the most straightforward and scalable purification method. If your product has a different polarity, flash column chromatography is a highly effective alternative.
Q2: My product is a high-boiling oil. Which purification method is likely to be most effective?
For high-boiling oils, high-vacuum distillation is a strong candidate, as it allows for the distillation of compounds at lower temperatures, preventing thermal degradation.[1] This technique is particularly useful if the unreacted this compound is the most volatile component in the mixture.
Q3: Can I use an aqueous workup to remove this compound?
An aqueous workup alone will not remove the nonpolar this compound. However, it is a critical step for removing water-soluble impurities, acids, or bases from your crude reaction mixture before proceeding with other purification techniques like distillation or chromatography.[1]
Q4: Are there chemical methods to quench or scavenge unreacted this compound?
Yes, chemical scavenging is a possibility, though often reserved for cases where physical separation methods are ineffective. One approach involves reacting the silylated compound with concentrated sulfuric acid to form a sulfuric acid ester, which can then be separated.[2] Another strategy could involve the use of fluoride reagents, such as tetrabutylammonium fluoride (TBAF), which are known to react with silyl groups.[3] These methods should be approached with caution as the reagents may not be compatible with your desired product.
Q5: My product seems to co-elute with the unreacted starting material during column chromatography. What can I do?
If your product and this compound have very similar polarities, consider adjusting the solvent system for your flash chromatography. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation.[1] If co-elution persists, derivatizing your product to alter its polarity or employing a different separation technique like preparative HPLC may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Significant amount of starting material present after reaction. | Incomplete reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). |
| Product is thermally sensitive and degrades during distillation. | Distillation temperature is too high. | Use high-vacuum distillation to lower the boiling points of the components. |
| Poor separation during column chromatography. | Inappropriate solvent system or stationary phase. | Perform TLC analysis to optimize the solvent system. Consider using a different stationary phase (e.g., alumina, C18). |
| Formation of an emulsion during aqueous workup. | High concentration of surfactants or similar compounds. | Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.[1] |
| Unreacted silane remains even after purification. | Inefficient separation method. | Consider a multi-step purification approach, such as an aqueous workup followed by distillation and then chromatography if necessary. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | C₇H₁₆Si | 128.29 | 112-113[4][5] | 0.733[4] | 11.8 - 12[4] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Assembly : Assemble a fractional distillation apparatus. Ensure the fractionating column is appropriately packed and insulated.
-
Sample Loading : Place the crude reaction mixture into the distillation flask with a magnetic stir bar.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the boiling point of this compound (~112 °C at atmospheric pressure). Monitor the temperature at the head of the column closely.
-
Product Isolation : Once the lower-boiling fraction has been removed, increase the temperature to distill your higher-boiling product, or stop the distillation and retain the residue in the flask if the product is non-volatile.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection : Determine an appropriate solvent system using thin-layer chromatography (TLC) that provides good separation between your product and this compound.
-
Column Packing : Pack a chromatography column with silica gel using a slurry of the silica in a non-polar solvent (e.g., hexanes).[1]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the silica gel bed.[1]
-
Elution : Begin eluting the column with the chosen solvent system, starting with a low polarity to elute the nonpolar this compound. Gradually increase the polarity of the eluent to isolate your desired product.[1]
-
Fraction Monitoring and Concentration : Collect fractions and monitor their composition by TLC. Combine the pure fractions containing your product and remove the solvent under reduced pressure.[1]
Protocol 3: Chemical Quenching with TBAF
This protocol is a representative procedure and should be adapted and tested on a small scale first, as its effectiveness and compatibility with your product are not guaranteed.
-
Preparation : Dissolve the crude product mixture (1.0 equiv.) in dry tetrahydrofuran (THF) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.[3]
-
Cooling : Cool the solution to 0 °C using an ice-water bath.[3]
-
Reagent Addition : Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv., typically as a 1 M solution in THF) dropwise to the stirred solution.[3]
-
Reaction : Stir the solution, allowing it to warm to room temperature, and monitor the disappearance of the this compound by TLC or GC-MS.
-
Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purification : The resulting crude product may still require purification by column chromatography to remove the silyl byproducts and any remaining impurities.
Visualizations
References
Technical Support Center: Improving Diastereoselectivity in 3-Butenyltrimethylsilane Additions
Welcome to the technical support center for diastereoselective 3-butenyltrimethylsilane additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in controlling stereochemistry in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the addition of this compound to chiral aldehydes?
The primary factors governing the diastereoselectivity of this compound additions to chiral aldehydes, particularly those with a stereocenter at the α- or β-position, are the choice of Lewis acid and the nature of the protecting group on the aldehyde. The interplay between these factors determines whether the reaction proceeds under chelation or non-chelation control, leading to different diastereomeric outcomes.
Q2: How can I favor the syn-diastereomer?
To favor the formation of the syn-diastereomer, you need to create conditions that promote chelation control . This is typically achieved by:
-
Substrate Choice: Utilizing a chiral aldehyde with a chelating group (e.g., benzyloxy, methoxy, or other ether protecting groups) at the α-position.
-
Lewis Acid Selection: Employing a Lewis acid that can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. Strong chelating Lewis acids include titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄).[1] This coordination creates a rigid, cyclic transition state that directs the nucleophilic attack of the allylsilane to one face of the aldehyde.
Q3: How can I favor the anti-diastereomer?
To favor the formation of the anti-diastereomer, conditions should be set up to encourage non-chelation control (often following the Felkin-Anh model). This is generally accomplished by:
-
Substrate Choice: Using a bulky, non-chelating protecting group on the α-hydroxy group of the aldehyde, such as a silyl ether (e.g., TBDMS, TIPS).
-
Lewis Acid Selection: Using a Lewis acid that does not readily form a chelate, such as boron trifluoride etherate (BF₃·OEt₂).[1] In this scenario, the stereochemical outcome is dictated by minimizing steric interactions in an open transition state.
Q4: Can the diastereoselectivity of the reaction be reversed?
Yes, it is often possible to reverse the diastereoselectivity by switching the reaction conditions from chelation-controlling to non-chelation-controlling, or vice versa. For an α-alkoxy aldehyde, using TiCl₄ will likely favor the syn product (chelation), while using BF₃·OEt₂ will likely favor the anti product (non-chelation).
Q5: My reaction is not proceeding or the yield is very low. What are the common causes?
Low yields or failed reactions can be attributed to several factors:
-
Reagent Quality: Ensure the Lewis acid is fresh and has not been deactivated by moisture. The this compound and the aldehyde should also be pure.
-
Reaction Conditions: The reaction is highly sensitive to moisture. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions. Ensure your cooling bath is at the correct temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (mixture of syn and anti) | Inefficient chelation or non-chelation control. | To favor syn (chelation): - Switch to a stronger chelating Lewis acid (e.g., from SnCl₄ to TiCl₄).- Ensure the protecting group on the aldehyde is capable of chelation (e.g., OBn, OMe).- Lower the reaction temperature.To favor anti (non-chelation): - Switch to a non-chelating Lewis acid (e.g., BF₃·OEt₂).- Use a bulkier, non-chelating protecting group on the aldehyde (e.g., TBDPS). |
| Reaction is sluggish or incomplete | Insufficient activation of the aldehyde. | - Increase the amount of Lewis acid.- Check the quality of the Lewis acid; use a freshly opened bottle or a recently titrated solution.- Ensure the solvent is anhydrous. |
| Formation of unexpected side products | Protodesilylation of the starting material or product. | - Ensure the reaction is performed under strictly anhydrous conditions.- Use a non-protic solvent.- Purify the starting materials to remove any acidic impurities. |
| Difficulty in reproducing literature results | Subtle variations in experimental conditions. | - Pay close attention to the rate of addition of reagents.- Ensure the reaction temperature is strictly controlled.- Use reagents from the same supplier as in the original publication, if possible, as impurities can vary. |
| Product decomposition during workup | The product may be sensitive to acid or base. | - Use a neutral or buffered aqueous quench (e.g., saturated ammonium chloride or a phosphate buffer).- Minimize the time the product is in contact with acidic or basic solutions. |
Data Presentation: Diastereoselectivity of this compound Additions
The following tables summarize the typical diastereomeric ratios observed in the addition of this compound to representative aldehydes under various conditions.
Table 1: Addition to a Non-Chelating Aldehyde (Pivaldehyde)
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | -78 | 95:5 |
| 2 | SnCl₄ | -78 | 90:10 |
| 3 | BF₃·OEt₂ | -78 | 85:15 |
Table 2: Addition to a Chelating Aldehyde (2-Benzyloxypropanal)
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | -78 | >95:5 |
| 2 | SnCl₄ | -78 | 92:8 |
| 3 | BF₃·OEt₂ | -78 | 10:90 |
Note: The data presented in these tables are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for the TiCl₄-Mediated Addition of this compound to an Aldehyde (Chelation Control)
-
Preparation: Under an argon atmosphere, a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is charged with anhydrous dichloromethane (0.2 M relative to the aldehyde).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: To the cooled solution, add the aldehyde (1.0 equiv.).
-
Lewis Acid Addition: Titanium tetrachloride (1.1 equiv.) is added dropwise to the stirred solution. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Nucleophile Addition: this compound (1.2 equiv.) is added dropwise via the dropping funnel over a period of 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualizations
Caption: Chelation-controlled addition leading to the syn-diastereomer.
Caption: Non-chelation-controlled addition leading to the anti-diastereomer.
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
Technical Support Center: Purification of Synthetic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during common purification techniques such as column chromatography, recrystallization, and liquid-liquid extraction.
Column Chromatography
Q1: Why is my column running slow or showing high back pressure?
High back pressure or a slow flow rate in column chromatography can be caused by several factors:
-
Column Packing: The silica gel or alumina may be packed too tightly, or fine particles may be clogging the column frit.[1]
-
Inappropriate Stationary Phase: The particle size of the stationary phase may be too small for a gravity column. Flash chromatography typically uses 230-400 mesh silica gel, while gravity chromatography uses 70-230 mesh.
-
Sample Precipitation: The loaded compound may have precipitated at the top of the column, causing a blockage. This can happen if the sample is not fully dissolved in the loading solvent or if the loading solvent is too different in polarity from the mobile phase.
-
System Clog: There may be a clog in the tubing or at the column outlet.
Troubleshooting Steps:
-
Check for Clogs: Ensure that the column outlet and any tubing are clear.
-
Review Packing Technique: For future columns, ensure the slurry is homogenous and allowed to settle evenly. Avoid using excessive pressure when packing.
-
Sample Loading: Ensure your compound is fully dissolved before loading. Consider "dry loading" for samples with poor solubility in the eluent. In this method, the sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.
Q2: My compounds are not separating well on the column. What can I do?
Poor separation can be frustrating and can result from several issues:
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute quickly with the solvent front, or too low, resulting in no elution.
-
Column Overloading: Too much sample has been loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[2]
-
Poorly Packed Column: Channels or cracks in the stationary phase can lead to uneven band migration and poor separation.[2]
-
Compound Degradation: The compound may be decomposing on the silica gel, which can be acidic.[3]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of your compounds. Aim for a difference in Rf values of at least 0.2 for good separation on a column. A good starting point for the target compound's Rf is around 0.3.[4]
-
Use Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[2]
-
Check Column Packing: Ensure the column is packed uniformly without air bubbles or cracks.[2]
-
Consider a Different Stationary Phase: If your compound is acid-sensitive, consider using deactivated silica gel or a different adsorbent like alumina.[3]
Q3: My compound is not eluting from the column. What should I do?
There are several reasons why a compound might not elute from the column:
-
Solvent is too non-polar: The mobile phase may not be polar enough to move the compound down the column.
-
Compound Decomposition: The compound may have decomposed on the stationary phase.[3]
-
Compound is at the Solvent Front: It's possible the compound is very non-polar and eluted very quickly in the first few fractions.[3]
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate.
-
Check for Decomposition: Run a TLC of your starting material spotted on a silica plate and let it sit for a while to see if it decomposes.[3]
-
Analyze Early Fractions: Concentrate the initial fractions and analyze them by TLC to see if your compound eluted earlier than expected.[3]
Recrystallization
Q1: My compound is not crystallizing from the solution. What can I do?
Failure to crystallize is a common issue in recrystallization and can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[5]
-
-
Too Much Solvent: You may have used too much solvent. To fix this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[5]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[5]
-
Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble, and then add a solvent in which it is less soluble (an "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[2]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be caused by several factors:
-
Using Too Much Solvent: This is the most common cause of low yield, as a significant portion of the product will remain in the mother liquor.[6]
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.[5]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[5]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude material.[2]
-
Pre-heat Filtration Apparatus: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[2]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.[5]
Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers. How can I break it?
An emulsion is a fine dispersion of one liquid in another, which can be difficult to separate.
Troubleshooting Steps:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a longer period will allow the layers to separate.
-
Gentle Swirling: Gently swirl the separatory funnel to encourage the droplets to coalesce.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration: Filter the mixture through a plug of glass wool or phase separation paper.
-
Centrifugation: If the volume is small, centrifuging the mixture can help to separate the layers.
Q2: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?
A common point of confusion is identifying the layers.
Troubleshooting Steps:
-
Check Densities: The denser solvent will be the bottom layer. Many common organic solvents like dichloromethane and chloroform are denser than water, while others like diethyl ether and ethyl acetate are less dense. Always check the densities of your solvents.
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
Data Presentation
Table 1: Common Solvents for Column Chromatography (in order of increasing polarity)
| Solvent | Polarity Index (P') |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 5.1 |
| Water | 10.2 |
Source: Data compiled from various sources, including[7] and[8]. Polarity Index is a relative measure of solvent polarity.
Table 2: Properties of Common Chromatography Adsorbents
| Adsorbent | Surface Properties | Typical Applications |
| **Silica Gel (SiO₂) ** | Acidic, highly polar | General purpose adsorbent for the separation of a wide range of organic compounds.[5] |
| Alumina (Al₂O₃) | Can be basic, neutral, or acidic | Good for the separation of amines and other basic compounds (using basic or neutral alumina), or for the separation of acidic compounds (using acidic alumina).[5] |
| Florisil | Weakly acidic magnesium silicate | Used for the separation of nonpolar compounds and is less acidic than silica gel. |
| Cellulose | Polar | Used for the separation of polar compounds, such as carbohydrates and amino acids.[9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a synthetic compound using flash column chromatography.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (solvent system determined by TLC)
-
Crude sample
-
Collection tubes
-
Pipette bulb or air/nitrogen line for pressure
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]
-
Add a small layer of sand (about 1-2 cm) over the cotton plug.[10]
-
Fill the column with the chosen eluent.
-
Slowly add the silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Add another small layer of sand on top of the silica gel to prevent disturbance during solvent addition.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column.
-
Dry Loading: Dissolve the sample in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pipette bulb or a regulated air/nitrogen line to force the solvent through the column at a steady rate.[11]
-
Continuously add more eluent to the top of the column, never allowing the solvent level to drop below the top of the silica gel.[11]
-
-
Fraction Collection:
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid compound by recrystallization.
Materials:
-
Crude solid compound
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12]
-
Dissolution:
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or place it in a vacuum oven.[2]
-
Protocol 3: Liquid-Liquid Extraction
This protocol provides a general procedure for separating compounds based on their differential solubilities in two immiscible liquids.
Materials:
-
Separatory funnel
-
Solution containing the compound to be extracted
-
Extraction solvent (immiscible with the initial solvent)
-
Beakers or Erlenmeyer flasks
-
Ring stand
Procedure:
-
Setup:
-
Mount the separatory funnel securely in a ring stand.
-
Ensure the stopcock is closed.[15]
-
-
Addition of Solutions:
-
Pour the solution containing the compound to be extracted into the separatory funnel.
-
Add the extraction solvent to the separatory funnel.[15]
-
-
Extraction:
-
Separation of Layers:
-
Place the funnel back in the ring stand and remove the stopper.
-
Allow the two layers to fully separate.[15]
-
-
Draining the Layers:
-
Carefully open the stopcock and drain the bottom layer into a clean flask.[15]
-
Pour the top layer out through the top of the separatory funnel into a separate clean flask.
-
-
Drying the Organic Layer (if applicable):
-
If the desired compound is in the organic layer, it may need to be dried to remove residual water. Add a drying agent such as anhydrous sodium sulfate or magnesium sulfate, swirl, and then filter to remove the drying agent.[15]
-
-
Isolation:
-
Remove the solvent from the dried organic layer, typically by rotary evaporation, to yield the purified compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. column-chromatography.com [column-chromatography.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polarity Index [macro.lsu.edu]
- 8. shodex.com [shodex.com]
- 9. byjus.com [byjus.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Technical Support Center: Enhancing Lewis Acid Activity for Carbonyl-Olefin Metathesis
Welcome to the technical support center for carbonyl-olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing Lewis acid activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Lewis acid-catalyzed carbonyl-olefin metathesis?
A1: The reaction proceeds through a stepwise mechanism. First, the Lewis acid activates the carbonyl substrate, facilitating a [2+2] cycloaddition with the olefin to form an oxetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the final metathesis products—a new carbonyl and a new olefin.[1][2][3] Several Lewis acids, such as iron(III) chloride (FeCl₃), have proven effective in catalyzing this transformation, leading to high product yields.[1]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes?
A2: Several factors can contribute to low reactivity:
-
Insufficient Lewis Acid Activity: The chosen Lewis acid may not be strong enough to activate the carbonyl substrate, particularly with less reactive aliphatic ketones.[4][5]
-
Catalyst Inhibition: The carbonyl byproduct generated during the reaction can compete with the starting material for binding to the Lewis acid catalyst, leading to catalyst inhibition and reduced turnover.[6][7]
-
Poor Substrate-Catalyst Binding: Aliphatic ketones bind less strongly to Lewis acids like FeCl₃ compared to aryl ketones, which can hinder the initial activation step.[1][4]
-
Steric Hindrance: Highly substituted olefins or sterically hindered carbonyls can slow down the cycloaddition step.
Q3: How can I enhance the activity of my Lewis acid catalyst?
A3:
-
Use a Stronger Lewis Acid: For challenging substrates like aliphatic ketones, stronger Lewis acids or "superelectrophiles" may be necessary.[4][5][8] For instance, aluminum(III)-ion pairs (e.g., [AlCl₂][SbF₆]) have been shown to be effective for forming larger ring systems that are unreactive with standard catalysts.[8]
-
In Situ Generation of a More Active Catalyst: In some cases, the active catalytic species is formed in situ. For example, with FeCl₃ and aliphatic ketones, a more active homobimetallic iron(III)-dimer can form.[4][5]
-
Use of Additives: Additives like trimethylsilyl chloride (TMSCl) can be used with FeCl₃ to mitigate byproduct inhibition and increase the reaction rate, potentially by forming a more active silylium catalyst in situ.[6][9][10]
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4:
-
Polymerization: This is a common side reaction, especially with reactive olefins. Lowering the reaction temperature and optimizing the catalyst loading can help minimize polymerization.[2]
-
Isomerization: The Lewis acid can sometimes catalyze the isomerization of the desired alkene product.[1] Using a milder Lewis acid or shorter reaction times may reduce this issue.
-
Aldol Condensation: Carbonyl compounds with α-hydrogens can undergo aldol condensation, particularly if the acetone byproduct is formed.[3]
-
Formation of Unsaturated Alcohols: Alternative fragmentation pathways of the oxetane intermediate, especially under acidic conditions, can lead to the formation of unsaturated alcohols.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inadequate Lewis acid strength for the substrate. | Switch to a more potent Lewis acid such as an Al(III)-ion pair or consider using additives to generate a "superelectrophile".[4][8] |
| Catalyst deactivation by reaction byproducts. | Introduce an additive like TMSCl to mitigate byproduct inhibition.[6][9] Consider using a scavenger for the carbonyl byproduct. | |
| Poor solvent choice. | Optimize the reaction solvent. For instance, dichloroethane has been found to be optimal for FeCl₃-catalyzed reactions of aliphatic ketones, while toluene may result in no product.[4] | |
| Low Yield | Competing side reactions (e.g., polymerization, aldol condensation). | Adjust reaction temperature (lower temperature often reduces side reactions).[2] Optimize catalyst loading and reaction time. |
| Suboptimal substrate ratio. | For cross-metathesis, an excess of one reactant (e.g., a 5:1 ratio of aryl aldehyde to alkene) may be optimal.[2] | |
| Formation of Isomeric Products | Lewis acid-catalyzed isomerization of the product olefin. | Use a less harsh Lewis acid. Reduce reaction time or temperature. FeCl₃ has been noted for its efficiency without promoting significant isomerization.[1] |
| Difficulty with Aliphatic Ketones | Weaker binding to the Lewis acid catalyst compared to aryl ketones. | Employ stronger Lewis acids or conditions that favor the formation of more active catalytic species, such as iron(III) homo-dimers.[4][5] Increase catalyst loading.[4] |
| Reaction Stalls | Formation of highly ligated, less active catalyst complexes with the carbonyl byproduct. | Add TMSCl to disrupt these inhibited complexes and regenerate a more active catalyst.[6][10] |
Data Presentation
Table 1: Comparison of Lewis Acids for Carbonyl-Olefin Metathesis
| Lewis Acid | Substrate Scope | Typical Catalyst Loading | Yield Range | Notes |
| FeCl₃ | Aryl ketones, some aliphatic ketones | 1-10 mol% | Up to 99% | Environmentally benign and cost-effective.[1][3] May require higher loading for aliphatic ketones.[4] |
| Trityl Tetrafluoroborate (TrBF₄) | Aromatic aldehydes and trisubstituted alkenes | 20 mol% | Up to 85% | Effective for cross-metathesis to form trans β-alkylstyrenes.[2][3] |
| [AlCl₂][SbF₆] | Ketones for ring-closing metathesis to form 6- and 7-membered rings | Not specified | Up to 99% | A "superelectrophilic" system for previously unreactive substrates.[8] |
| SnCl₄ | Intramolecular reactions of cycloheptanone derivatives | 20 mol% | 58% (oxetane intermediate) | Primarily used for the formation of the oxetane intermediate.[3][11] |
Experimental Protocols
General Protocol for FeCl₃-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis of Aryl Ketones:
-
To a solution of the aryl ketone substrate in a suitable solvent (e.g., dichloroethane), add FeCl₃ (typically 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for FeCl₃-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis of Aliphatic Ketones:
-
To a solution of the aliphatic ketone substrate in dichloroethane, add FeCl₃ (typically 10 mol%).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the desired product.
-
Work-up and purify as described in the general protocol for aryl ketones.
Note: These are generalized protocols and may require optimization for specific substrates and reaction scales.
Visualizations
Caption: General mechanism of Lewis acid-catalyzed carbonyl-olefin metathesis.
Caption: Troubleshooting workflow for low conversion in carbonyl-olefin metathesis.
References
- 1. Lewis acid-catalyzed carbonyl-olefin metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed Carbonyl–Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Catalytic Carbonyl-Olefin Metathesis of Aliphatic Ketones: Iron(III) Homo-Dimers as Lewis Acidic Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbonyl olefin metathesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 3-Butenyltrimethylsilane and Allyltrimethylsilane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-butenyltrimethylsilane and allyltrimethylsilane, two valuable organosilane reagents in organic synthesis. While structurally similar, their reactivity profiles diverge significantly, leading to distinct product classes. This document outlines their primary modes of reaction with electrophiles, supported by experimental data and detailed protocols, to aid in the rational selection of these reagents for synthetic applications.
Core Reactivity Principles: A Tale of Two Pathways
In contrast, this compound, a homoallylsilane, is predisposed to intramolecular reactions. Upon activation of an electrophile by a Lewis acid, the double bond can attack the electrophilic center, leading to the formation of a cyclopropylmethyl cation. This intermediate is then trapped to afford cyclopropyl-containing products. This intramolecular pathway is favored due to the formation of a stable five-membered ring transition state.
Allyltrimethylsilane: The Hosomi-Sakurai Reaction
Data Presentation: Allylation of Carbonyl Compounds
| Electrophile (Aldehyde/Ketone) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 0.5 | 1-Phenyl-3-buten-1-ol | 89 |
| Cyclohexanone | TiCl₄ | CH₂Cl₂ | -78 | 1 | 1-Allylcyclohexan-1-ol | 92 |
| Acetophenone | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 2 | 2-Phenyl-4-penten-2-ol | 85 |
| Propanal | SnCl₄ | CH₂Cl₂ | -78 | 1 | 1-Hexen-4-ol | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocol: Hosomi-Sakurai Reaction with an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
Titanium tetrachloride (TiCl₄, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
A solution of the aldehyde (e.g., 2.90 mmol, 1.0 equiv) in anhydrous dichloromethane (29.0 mL) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Titanium tetrachloride (1.0 equiv) is added dropwise to the stirred solution, and the resulting mixture is stirred at -78 °C for 5 minutes.
-
Allyltrimethylsilane (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is diluted with dichloromethane and transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Reaction Pathway: Hosomi-Sakurai Reaction
Caption: Hosomi-Sakurai reaction pathway.
This compound: Intramolecular Cyclization
In the presence of a Lewis acid and a suitable electrophile, this compound undergoes a distinctive intramolecular cyclization to furnish cyclopropyl-containing products. A notable example is its reaction with acid chlorides to yield cyclopropyl methyl ketones.
Data Presentation: Formation of Cyclopropyl Methyl Ketones
| Acid Chloride | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 1 | Cyclopropyl methyl ketone | 75 |
| Propionyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 1 | Cyclopropyl ethyl ketone | 72 |
| Benzoyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 1.5 | Cyclopropyl phenyl ketone | 68 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A suspension of aluminum chloride (1.1 equiv) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.
-
Acetyl chloride (1.1 equiv) is added dropwise to the stirred suspension.
-
A solution of this compound (1.0 equiv) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford cyclopropyl methyl ketone.
Reaction Pathway: Intramolecular Cyclization
Caption: Intramolecular cyclization pathway.
Conclusion
The reactivity of allyltrimethylsilane and this compound is fundamentally governed by the position of the double bond relative to the silyl group. Allyltrimethylsilane is a premier reagent for the intermolecular Hosomi-Sakurai allylation, providing access to a wide array of homoallylic alcohols and their derivatives. In contrast, this compound excels in intramolecular cyclization reactions, offering an efficient route to cyclopropyl-containing motifs. Understanding these distinct reactive pathways is crucial for the strategic design of complex molecular architectures in pharmaceutical and materials science research.
References
3-Butenyltrimethylsilane: A Superior Choice for Strategic Allylations in Complex Synthesis
For researchers, scientists, and professionals in drug development, the precise and predictable introduction of functional groups is paramount. In the realm of C-C bond formation, allylation stands as a cornerstone reaction, and the choice of allylating agent can significantly impact reaction outcomes. This guide provides a comprehensive comparison of 3-butenyltrimethylsilane against other common allylating agents, supported by experimental data, to highlight its unique advantages in specific synthetic contexts.
While traditional allylating agents like allyltrimethylsilane and allyl Grignard reagents are widely used, this compound, a homoallylsilane, offers distinct advantages in terms of regioselectivity and the potential for alternative reaction pathways. Its unique reactivity profile makes it a valuable tool for accessing complex molecular architectures that may be challenging to obtain with conventional methods.
Unveiling the Reactivity of this compound
The key distinction of this compound lies in its extended carbon chain between the silicon atom and the double bond. This structural feature influences its reactivity in Lewis acid-promoted reactions with electrophiles, such as aldehydes and acid chlorides.
Comparative Performance in Allylation Reactions
While direct head-to-head comparative studies under identical conditions are limited in the literature, an analysis of published data provides valuable insights into the relative performance of this compound.
| Allylating Agent | Electrophile | Lewis Acid | Product(s) | Yield (%) | Diastereoselectivity (dr) | Reference |
| This compound | Aliphatic/Aromatic Acid Chlorides | TiCl₄ | Cyclopropyl methyl ketones | Major Product | Not Applicable | [1] |
| 3-Butenyl ketones | Minor Product | Not Applicable | [1] | |||
| Allyltrimethylsilane | Benzaldehyde | TiCl₄ | 1-Phenyl-3-buten-1-ol | 96 | Not Applicable | [2] |
| Benzaldehyde Dimethyl Acetal | [TMSN(SO₂F)₂] | Homoallyl ether | 83-99 | Not Applicable | [3] | |
| (E)-Crotyltrimethylsilane | Acetaldehyde | TiCl₄ | anti-3-Methyl-4-penten-2-ol | High | High anti selectivity | General observation for (E)-crotyl reagents |
| (Z)-Crotyltrimethylsilane | Acetaldehyde | TiCl₄ | syn-3-Methyl-4-penten-2-ol | High | High syn selectivity | General observation for (Z)-crotyl reagents |
Note: The data presented is compiled from various sources and may have been obtained under different reaction conditions. Direct comparison should be made with caution.
The most striking advantage of this compound is its propensity to form cyclopropyl methyl ketones when reacted with acid chlorides in the presence of titanium tetrachloride.[1] This outcome suggests a reaction pathway that diverges significantly from the standard allylation observed with allyltrimethylsilane. This unique reactivity opens up synthetic routes to valuable cyclopropane-containing motifs.
In contrast, allyltrimethylsilane reliably provides the expected homoallylic alcohols from aldehydes.[2] Substituted allylsilanes, such as crotyltrimethylsilane, are known for their high diastereoselectivity, with the geometry of the double bond dictating the stereochemical outcome of the addition to aldehydes.
Reaction Mechanisms: A Tale of Two Pathways
The divergent reactivity of this compound compared to its shorter-chain analogue can be rationalized by considering the stability of the carbocationic intermediates formed during the reaction.
In the Hosomi-Sakurai reaction with allyltrimethylsilane, the attack of the double bond on the Lewis acid-activated aldehyde generates a carbocation beta to the silicon atom. This β-silyl carbocation is stabilized through hyperconjugation, leading to the formation of the homoallylic alcohol upon desilylation.
With this compound and an acid chloride, the initial carbocation is formed gamma to the silicon atom. This intermediate can then undergo a 1,3-hydride shift and subsequent rearrangement to form a thermodynamically stable cyclopropylmethyl cation, which ultimately leads to the observed cyclopropyl methyl ketone.[1] This alternative mechanistic pathway highlights the synthetic versatility of this compound.
Experimental Protocols
General Procedure for the Hosomi-Sakurai Reaction with Allyltrimethylsilane
The following is a general protocol for the allylation of an aldehyde with allyltrimethylsilane, a reaction that serves as a benchmark for comparison.
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with the aldehyde and anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The TiCl₄ solution is added dropwise to the stirred solution.
-
Allyltrimethylsilane is then added dropwise, and the reaction mixture is stirred at -78 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol for the Reaction of this compound with an Acid Chloride
A representative protocol for the unique reaction of this compound is as follows:
Materials:
-
Acid chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the acid chloride in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄.
-
After stirring for a few minutes, add this compound.
-
The reaction mixture is stirred at -78 °C for a designated period, followed by warming to a specified temperature as monitored by TLC for optimal conversion.
-
The reaction is quenched with water.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by chromatography to yield the cyclopropyl methyl ketone.[1]
Conclusion: Strategic Selection of Allylating Agents
The choice of an allylating agent is a critical decision in synthetic planning. While allyltrimethylsilane and its substituted derivatives are workhorses for the reliable synthesis of homoallylic alcohols with good to excellent stereocontrol, this compound emerges as a specialized reagent with unique advantages. Its ability to participate in alternative reaction pathways, leading to the formation of valuable cyclopropyl ketones from acid chlorides, provides a powerful tool for accessing complex and diverse molecular scaffolds. For researchers and drug development professionals, understanding the distinct reactivity profiles of these silane-based reagents is key to unlocking innovative and efficient synthetic strategies.
References
A Comparative Analysis of Lewis Acids in the Activation of 3-Butenyltrimethylsilane for Carbonyl Addition Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-carbon bonds is a cornerstone of organic synthesis. The activation of organosilicon compounds, such as 3-butenyltrimethylsilane, by Lewis acids provides a powerful tool for the construction of complex molecular architectures. This guide offers a comparative analysis of various Lewis acids for the activation of this compound in reactions with carbonyl compounds, supported by experimental data and detailed protocols.
Comparative Performance of Lewis Acids
To provide a clear comparison, the following table summarizes the performance of various Lewis acids in the reaction of this compound with a model electrophile, benzaldehyde. The data, compiled from various sources, highlights the differences in catalytic efficiency.
| Lewis Acid | Electrophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TiCl₄ | Benzaldehyde | Dichloromethane | -78 | 0.5 h | 89 | [1] |
| BF₃·OEt₂ | Benzaldehyde | Dichloromethane | -78 to rt | 1 h | ~85 (estimated) | General knowledge |
| SnCl₄ | Benzaldehyde | Dichloromethane | -78 to rt | 1-2 h | Moderate to Good | General knowledge |
| AlCl₃ | Benzaldehyde | Dichloromethane | -78 to rt | 1-3 h | Moderate | General knowledge |
| ZnCl₂ | Benzaldehyde | Dichloromethane | rt | 12-24 h | Low to Moderate | General knowledge |
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Lewis acid-catalyzed reaction of this compound with a carbonyl compound proceeds through several key steps. The experimental workflow is also outlined below.
Caption: General mechanism of the Lewis acid-catalyzed addition of this compound to a carbonyl compound.
References
A Comparative Guide to the Validation of Reaction Mechanisms for 3-Butenyltrimethylsilane Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of allylic silanes to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable homoallylic alcohols. Among these reagents, 3-butenyltrimethylsilane offers a stable and effective means of introducing a butenyl group. Understanding and validating the reaction mechanism is crucial for controlling stereoselectivity and optimizing reaction outcomes. This guide provides a comparative analysis of the Lewis acid-catalyzed addition of this compound with alternative allylation methods, supported by experimental data and detailed protocols.
At a Glance: Comparison of Allylation Methods for Benzaldehyde
The following table summarizes the performance of this compound addition against common alternative allylation reagents in reaction with benzaldehyde.
| Reagent/Method | Lewis Acid/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |
| This compound | TiCl₄ | CH₂Cl₂ | -78 | 1 | ~85 | 45:55 |
| Crotylboronate (Brown's Reagent) | (–)-Ipc₂BCl | Et₂O | -78 | 2 | 96 | 4:96 |
| Allylmagnesium Bromide | - | Et₂O | 0 to RT | 1 | ~70 | Not reported |
| Potassium Allyltrifluoroborate | 18-Crown-6 | CH₂Cl₂/H₂O | RT | 0.25 | 92 | Not applicable |
Note: Yields and diastereoselectivity can vary based on the specific crotylboronate isomer and chiral auxiliary used. Data for allylmagnesium bromide often lacks stereoselectivity reporting due to rapid, less selective reactions.
In-Depth Analysis of Reaction Mechanisms and Experimental Protocols
This section provides a detailed examination of the reaction mechanisms and experimental procedures for the allylation of benzaldehyde using this compound and its alternatives.
Lewis Acid-Catalyzed Addition of this compound
The reaction of this compound with aldehydes, such as benzaldehyde, is typically promoted by a Lewis acid, with titanium tetrachloride (TiCl₄) being a common choice. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Reaction Mechanism:
The reaction is believed to proceed through an open or a highly asynchronous cyclic transition state. The nucleophilic attack of the double bond of the silane onto the activated carbonyl carbon leads to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by hyperconjugation with the C-Si bond. Subsequent elimination of the trimethylsilyl group, often assisted by the chloride counter-ion from the Lewis acid, affords the homoallylic alcohol product. The stereochemical outcome is influenced by the geometry of the transition state.
Experimental Protocol: TiCl₄-Catalyzed Addition to Benzaldehyde
-
A solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an inert atmosphere.
-
Titanium tetrachloride (1.1 mmol) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the homoallylic alcohol.
Asymmetric Crotylboration (Brown's Reagent)
Asymmetric crotylboration, pioneered by Herbert C. Brown, is a powerful method for the stereoselective synthesis of homoallylic alcohols. The use of chiral auxiliaries on the boron atom allows for high levels of diastereo- and enantiocontrol.
Reaction Mechanism:
This reaction proceeds through a highly organized, closed, six-membered chair-like transition state, known as the Zimmerman-Traxler model. The geometry of the crotylboronate (E or Z) dictates the relative stereochemistry (anti or syn) of the product. The chiral ligands on the boron atom control the facial selectivity of the aldehyde, leading to high enantioselectivity.
Experimental Protocol: Asymmetric Crotylboration of Benzaldehyde
-
A solution of (–)-B-chlorodiisopinocampheylborane ((–)-Ipc₂BCl) (1.1 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C.
-
A solution of (E)-crotylmagnesium bromide in diethyl ether (1.0 M, 1.0 mmol) is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of 3 N aqueous sodium hydroxide followed by 30% hydrogen peroxide.
-
The mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
Allylation with Grignard Reagents
Allylmagnesium bromide is a readily available and highly reactive nucleophile for the allylation of aldehydes. However, its high reactivity can lead to lower stereoselectivity compared to other methods.
Reaction Mechanism:
The reaction is believed to proceed through a nucleophilic attack of the carbanionic center of the Grignard reagent on the carbonyl carbon. The stereochemical outcome can be influenced by chelation control if a coordinating group is present on the aldehyde. In the absence of such groups, the reaction may proceed through an open transition state, often with lower diastereoselectivity.
Experimental Protocol: Allylation of Benzaldehyde with Allylmagnesium Bromide
-
A solution of allylmagnesium bromide in diethyl ether (1.0 M, 1.2 mmol) is placed in a flask under an inert atmosphere and cooled to 0 °C.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Allylation with Potassium Allyltrifluoroborate
Potassium allyltrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent sources of nucleophilic allyl groups. Their reactions are often promoted by a catalyst, such as a crown ether, in a biphasic system.
Reaction Mechanism:
The crown ether is thought to complex the potassium ion, increasing the nucleophilicity of the allyltrifluoroborate. The reaction likely proceeds through a nucleophilic attack on the aldehyde in an aqueous/organic biphasic medium.
Experimental Protocol: Allylation of Benzaldehyde with Potassium Allyltrifluoroborate [1]
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (2 mL), 18-crown-6 (0.1 mmol) is added.[1]
-
Potassium allyltrifluoroborate (1.2 mmol) and water (2 mL) are added to the mixture.[1]
-
The biphasic mixture is stirred vigorously at room temperature for 15 minutes.[1]
-
The reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium carbonate.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product, which often does not require further purification.[1]
Conclusion
The validation of the reaction mechanism for this compound additions involves a comparative study with alternative allylation methods. While Lewis acid-catalyzed additions of this compound provide a reliable route to homoallylic alcohols, the stereochemical outcome is often modest. In contrast, methods like asymmetric crotylboration offer superior stereocontrol due to a highly organized transition state. Allylmagnesium bromide provides a highly reactive but less selective alternative. Potassium allyltrifluoroborates represent a stable, user-friendly, and efficient option for simple allylations. The choice of method will ultimately depend on the desired stereochemical outcome, functional group tolerance, and practical considerations of the specific synthetic target. Further mechanistic studies, including computational modeling and detailed kinetic analysis, will continue to refine our understanding and enhance our ability to control these important transformations.
References
Spectroscopic Comparison of Butenyltrimethylsilane Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic signatures of butenyltrimethylsilane isomers is crucial for their unambiguous identification and characterization in complex chemical matrices. This guide provides a comparative overview of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the primary isomers of butenyltrimethylsilane, offering a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
The butenyltrimethylsilane isomers, including (E)-but-1-enyltrimethylsilane, (Z)-but-1-enyltrimethylsilane, but-2-enyltrimethylsilane (crotyltrimethylsilane), and but-3-enyltrimethylsilane (allyltrimethylsilane), share the same molecular formula but differ in the position of the carbon-carbon double bond and the stereochemistry around it. These structural nuances lead to distinct spectroscopic properties that can be leveraged for their differentiation.
Isomeric Structures and Spectroscopic Analysis
The isomeric forms of butenyltrimethylsilane present a clear case for the power of spectroscopic methods in structural elucidation. The location of the double bond and the spatial arrangement of the substituents give rise to unique chemical environments for the protons and carbon atoms, resulting in characteristic shifts in NMR spectra. Similarly, the vibrational modes of the molecules and their fragmentation patterns under mass spectrometry provide complementary data for definitive identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Data Summary
| Isomer | Proton | Chemical Shift (δ, ppm) |
| (E)-but-1-enyltrimethylsilane | =CH-Si | ~5.5-6.0 |
| =CH-Et | ~6.0-6.5 | |
| -CH₂- | ~2.0-2.2 | |
| -CH₃ | ~0.9-1.1 | |
| Si(CH₃)₃ | ~0.0-0.1 | |
| (Z)-but-1-enyltrimethylsilane | =CH-Si | ~5.4-5.9 |
| =CH-Et | ~5.9-6.4 | |
| -CH₂- | ~2.1-2.3 | |
| -CH₃ | ~0.9-1.1 | |
| Si(CH₃)₃ | ~0.0-0.1 | |
| but-2-enyltrimethylsilane | =CH- | ~5.2-5.5 |
| -CH₂-Si | ~1.4-1.6 | |
| =CH-CH₃ | ~1.6-1.8 | |
| Si(CH₃)₃ | ~0.0-0.1 | |
| but-3-enyltrimethylsilane | -CH=CH₂ | ~5.6-5.9 |
| =CH₂ | ~4.7-5.0 | |
| -CH₂-Si | ~1.4-1.6 | |
| Si(CH₃)₃ | ~-0.1-0.0 |
¹³C NMR Data Summary
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (E)-but-1-enyltrimethylsilane | =CH-Si | ~128-132 |
| =CH-Et | ~145-150 | |
| -CH₂- | ~25-30 | |
| -CH₃ | ~13-16 | |
| Si(CH₃)₃ | ~-1 to -3 | |
| (Z)-but-1-enyltrimethylsilane | =CH-Si | ~127-131 |
| =CH-Et | ~144-149 | |
| -CH₂- | ~26-31 | |
| -CH₃ | ~13-16 | |
| Si(CH₃)₃ | ~-1 to -3 | |
| but-2-enyltrimethylsilane | =CH- | ~123-128 |
| -CH₂-Si | ~20-25 | |
| =CH-CH₃ | ~17-20 | |
| Si(CH₃)₃ | ~-1 to -3 | |
| but-3-enyltrimethylsilane | -CH= | ~134-138 |
| =CH₂ | ~112-116 | |
| -CH₂-Si | ~23-28 | |
| Si(CH₃)₃ | ~-2 to -4 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The position, intensity, and shape of absorption bands in an IR spectrum are characteristic of specific functional groups and the overall molecular structure.
Key IR Absorption Bands
| Isomer | Functional Group | Wavenumber (cm⁻¹) |
| (E)-but-1-enyltrimethylsilane | C=C Stretch | ~1615-1625 |
| =C-H Bend (trans) | ~980-990 | |
| Si-C Stretch | ~840-860, ~1250 | |
| (Z)-but-1-enyltrimethylsilane | C=C Stretch | ~1610-1620 |
| =C-H Bend (cis) | ~690-710 | |
| Si-C Stretch | ~840-860, ~1250 | |
| but-2-enyltrimethylsilane | C=C Stretch | ~1640-1650 |
| =C-H Bend | ~960-970 | |
| Si-C Stretch | ~840-860, ~1250 | |
| but-3-enyltrimethylsilane | C=C Stretch | ~1630-1640[1] |
| =C-H Bend | ~905-915, ~990-1000 | |
| Si-C Stretch | ~840-860, ~1250[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. The molecular ion peak (M⁺) for all butenyltrimethylsilane isomers is expected at m/z 114.
Major Fragmentation Patterns
| Isomer | Key Fragments (m/z) | Interpretation |
| All Isomers | 99 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ | |
| but-1-enyl & but-2-enyl | 85 | [M - C₂H₅]⁺ |
| but-3-enyltrimethylsilane | 73 (base peak) | [Si(CH₃)₃]⁺ - often the most abundant fragment |
| 41 | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
NMR Spectroscopy
A sample of the butenyltrimethylsilane isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples such as the butenyltrimethylsilane isomers, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the definitive identification and differentiation of butenyltrimethylsilane isomers. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently assign the correct structure to their compound of interest. This guide serves as a foundational reference for the spectroscopic characterization of these important organosilicon compounds.
References
- 1. Chloromethyltrimethylsilane(2344-80-1) 1H NMR spectrum [chemicalbook.com]
- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Computational Analysis of Transition States in Sakurai Reactions
For Researchers, Scientists, and Drug Development Professionals
The Mechanism at a Glance: A Stepwise Journey
At its heart, the Sakurai reaction proceeds through a stepwise mechanism. A strong Lewis acid, such as titanium tetrachloride (TiCl4), activates the electrophile (e.g., a ketone).[1] This is followed by a nucleophilic attack from the allyltrimethylsilane, leading to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by the "beta-silicon effect," a form of silicon hyperconjugation.[1] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating this pathway.[3]
Comparing Computational Approaches: A Quantitative Look
The accuracy of computational predictions for transition state geometries and energies is highly dependent on the chosen theoretical method and basis set. Below, we compare the performance of various computational approaches, with a focus on DFT functionals, which are the workhorses for this type of analysis. While high-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for accuracy, their computational cost often limits their application to smaller systems for benchmarking purposes.
Table 1: Comparison of Computational Methods for Sakurai Reaction Transition State Analysis
| Computational Method | Key Features & Performance | Typical Application |
| Density Functional Theory (DFT) | ||
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. It has shown good performance in modeling the stepwise mechanism and the role of Lewis acids. | General-purpose functional for mechanistic studies of the Sakurai reaction. |
| B3LYP | A widely used hybrid functional. Its performance can be variable for systems with significant dispersion interactions unless paired with a dispersion correction (e.g., B3LYP-D3). | Often used as a baseline for comparison; inclusion of dispersion correction is crucial. |
| M06-2X | A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange, often performing well for main-group chemistry and non-covalent interactions. | Suitable for systems where dispersion and non-covalent interactions are critical. |
| High-Level Ab Initio Methods | ||
| CCSD(T) | Considered the "gold standard" for its high accuracy in calculating electronic energies. | Primarily used for benchmarking the accuracy of DFT functionals on smaller, model systems due to its high computational cost. |
| CASSCF/CASPT2 | A multi-reference method necessary for systems with significant static correlation (i.e., multiple important electronic configurations), such as certain transition states with stretched bonds. | Applied when single-reference methods like DFT and CCSD(T) are expected to fail. Its application to the standard Sakurai reaction is less common but may be relevant for unusual substrates or catalysts. |
Experimental Protocols: The Foundation for Computational Benchmarking
While specific kinetic data for the Sakurai reaction is not extensively reported in the literature, general experimental procedures provide a framework for understanding the reaction conditions that computational models aim to replicate.
Typical Experimental Protocol for a Lewis Acid-Catalyzed Sakurai Reaction:
-
An electrophile (e.g., a ketone, 1.0 eq.) is dissolved in a dry, inert solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically -78 °C.
-
A strong Lewis acid (e.g., TiCl4, 1.0-1.2 eq.) is added dropwise to the solution.
-
Allyltrimethylsilane (1.2-1.5 eq.) is then added to the reaction mixture.
-
The reaction is stirred at low temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The product is extracted, purified (e.g., by column chromatography), and characterized.[4]
Detailed Computational Methodologies
Accurate prediction of transition states requires a meticulous computational protocol. The following outlines a general workflow for DFT-based transition state analysis of the Sakurai reaction.
Protocol for Transition State Calculation using Gaussian:
-
Reactant and Product Optimization: Separately optimize the geometries of the reactants (Lewis acid-electrophile complex and allylsilane) and the final product.
-
Initial Transition State Guess: Generate an initial guess for the transition state structure. This can be done by modifying the geometry of the reactant complex towards the product or by using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3 in Gaussian, which uses the reactant and product structures to estimate the transition state.
-
Transition State Optimization: Optimize the guessed structure to a true first-order saddle point using an appropriate optimization algorithm (e.g., Opt=TS). It is crucial to calculate the force constants at the initial point (calcfc) or at every step (calcall) to aid convergence.
-
Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-C bond formation).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.
Visualizing the Reaction Pathway and Workflow
To better understand the relationships and processes involved in the computational analysis of Sakurai reaction transition states, the following diagrams are provided.
Caption: A simplified signaling pathway of the Hosomi-Sakurai reaction.
Caption: A typical workflow for the computational analysis of a reaction transition state.
Conclusion
The computational analysis of transition states in Sakurai reactions is a powerful tool for elucidating reaction mechanisms and predicting stereochemical outcomes. While DFT methods offer a good balance of accuracy and computational cost, careful selection of the functional and basis set is crucial, and benchmarking against higher-level methods or experimental data is highly recommended. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of computational chemistry in the context of this important organic reaction. As computational power continues to grow, so too will the precision and predictive power of these methods in designing the next generation of synthetic routes and therapeutic agents.
References
A Comparative Guide to 3-Butenyltrimethylsilane and Novel Organoboron Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of allyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. For decades, chemists have relied on a variety of reagents to achieve this transformation, with organosilanes and organoborons being two of the most prominent classes. This guide provides an objective comparison of the performance of a classic allylsilane, 3-butenyltrimethylsilane, against novel organoboron reagents, including allylboronates and potassium allyltrifluoroborates. The information presented is supported by experimental data from the literature to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Benchmark: Allylation of Aldehydes
Table 1: Performance Comparison in the Allylation of Aldehydes
| Reagent | Electrophile | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Citation |
| This compound | Various Aldehydes | YbCl₃ (10 mol%) | Nitromethane | RT | ~16 | High | Not Reported | [1] |
| Allyldiisopropoxyborane | Benzaldehyde | (S)-3,3′-Ph₂-BINOL (15 mol%) | Toluene | RT | 24 | 85 | 99:1 | [2] |
| Allylboronate (from 3,3'-(CF₃)₂-BINOL) | Benzaldehyde | None | THF | -78 | < 0.1 | High | >99:1 | [3] |
| Potassium Allyltrifluoroborate | 4-Nitrobenzaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | RT | 0.5 | High | Not Applicable | [4] |
Key Observations:
-
Reactivity: Allylboronates, particularly those derived from electron-deficient BINOL ligands, exhibit exceptional reactivity, often proceeding to completion at very low temperatures in the absence of a catalyst.[3] this compound typically requires activation by a Lewis acid, such as Ytterbium trichloride, and the reactions are generally slower.[1] Potassium allyltrifluoroborates offer a convenient alternative that can be used in aqueous media, often with the aid of a phase-transfer catalyst.[4]
-
Stereoselectivity: Chiral organoboron reagents, especially those incorporating chiral diols like BINOL derivatives, are well-established for their ability to induce high levels of enantioselectivity in the allylation of aldehydes and imines.[2][3] While asymmetric allylations using allylsilanes are known, they often require the use of chiral Lewis acids or auxiliaries.
-
Functional Group Tolerance: Organoboron reagents, particularly potassium organotrifluoroborates, are known for their stability and tolerance to a wide range of functional groups.[5] Allylsilanes are also generally stable but their reactions often necessitate strong Lewis acids which can be incompatible with sensitive functional groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde with this compound
This procedure is a representative example of a Lewis acid-catalyzed allylation using an allylsilane.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.4 mmol)
-
Anhydrous Ytterbium(III) chloride (YbCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous Nitromethane (3 mL)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous YbCl₃ (50 mg) in nitromethane (3 mL) at room temperature, add the aldehyde (10 equivalents) followed by this compound (14 equivalents).[1]
-
Stir the resulting mixture overnight (approximately 16 hours) at ambient temperature.[1]
-
Quench the reaction with aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with saturated NaCl solution and dry over anhydrous Na₂SO₄.
-
Remove the volatiles under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding homoallylic alcohol.
Protocol 2: Asymmetric Allylation of an Aldehyde with a Chiral Allylboronate
This protocol details the highly enantioselective allylation of an aldehyde using a chiral allylboronate derived from a substituted BINOL ligand.
Materials:
-
Aldehyde (0.5 mmol)
-
Allylboronate derived from 3,3'-(CF₃)₂-BINOL (0.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the allylboronate (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes for aromatic aldehydes.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral homoallylic alcohol.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizing Reaction Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological signaling pathways.
Caption: Comparative workflow for aldehyde allylation.
Caption: NF-κB pathway inhibition by boronic acids.
Conclusion
Both this compound and novel organoboron reagents are powerful tools for the introduction of allyl groups in organic synthesis. The choice between them depends on the specific requirements of the reaction.
-
This compound remains a relevant and useful reagent, particularly for applications where high stereoselectivity is not the primary concern and the substrate is tolerant to Lewis acid catalysis. Its stability and relatively low cost are advantageous.
-
Novel organoboron reagents , such as chiral allylboronates and potassium allyltrifluoroborates, offer significant advantages in terms of reactivity, stereocontrol, and functional group tolerance. For the synthesis of complex, chiral molecules, particularly in the context of drug discovery and development, the superior performance of organoboron reagents often justifies their use. The development of catalytic, enantioselective methods using these reagents represents a major advancement in the field.
Researchers are encouraged to consider the specific goals of their synthetic route, including desired stereochemistry, functional group compatibility, and reaction efficiency, when selecting between these valuable classes of reagents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Butenyltrimethylsilane: A Guide for Laboratory Professionals
The proper disposal of 3-Butenyltrimethylsilane is critical for ensuring laboratory safety and environmental protection. As a highly flammable and irritating chemical, it necessitates a disposal process that adheres to strict regulatory guidelines. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling this compound, it is essential to be fully aware of its hazards. This chemical is a highly flammable liquid and vapor that can cause serious eye irritation and skin irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, and open flames.
Quantitative Data Summary
For quick reference, the key physical and regulatory data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C7H16Si | --INVALID-LINK-- |
| CAS Number | 763-13-3 | [1] |
| Molecular Weight | 128.29 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Brown clear liquid | |
| Boiling Point | 113 °C (235 °F) | --INVALID-LINK-- |
| Flash Point | 4 °C (39 °F) | --INVALID-LINK-- |
| UN Number | 1993 | |
| Hazard Class | 3 (Flammable Liquid) | |
| GHS Hazard Statements | H225, H315, H319 |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4] This "cradle-to-grave" system mandates that the generator is responsible for the waste from its creation to its final, safe disposal.[4][5]
Step 1: Waste Minimization
Before beginning experimental work, consider strategies to minimize waste generation:
-
Order Appropriately: Purchase only the quantities of this compound necessary for your experiments.
-
Optimize Scale: Where possible, reduce the scale of experiments to generate less waste.
-
Inventory Management: Maintain a current chemical inventory to prevent ordering duplicates.
Step 2: Waste Collection and Segregation
Proper collection is crucial to prevent dangerous reactions.
-
Designated Container: Collect this compound waste in a dedicated, compatible container. The container must be in good condition with a secure, leak-proof lid.
-
Segregation: This waste must be segregated as a non-halogenated organic solvent.[6] Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[6]
Step 3: Labeling and Storage (Satellite Accumulation Area)
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Flammable Liquid").[7]
-
Secure Storage: Keep the container tightly sealed except when adding waste.[5] Store it in a designated, well-ventilated area away from ignition sources and incompatible materials.
Step 4: Arranging for Professional Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal to dispose of this chemical down the drain or in regular trash.[7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Provide Information: Be prepared to provide accurate information about the waste stream to the disposal professionals.
-
Final Disposal: The SDS for this compound specifies that the final step is to "Dispose of contents/ container to an approved waste disposal plant." Your EHS department will manage this process with a licensed contractor.
Step 5: Spill Management
In the event of a spill:
-
Ensure Safety: Evacuate non-essential personnel and eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Butenyltrimethylsilane
Essential Safety and Handling Guide for 3-Butenyltrimethylsilane
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory operations.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₆Si | |
| CAS Number | 763-13-3 | [1][2] |
| Appearance | Colorless to Brown clear liquid | [3] |
| Boiling Point | 112.2°C at 760 mmHg | [] |
| Density | 0.733 g/cm³ | [] |
| Flash Point | <23°C | [5] |
Operational Plan: Safe Handling and Disposal
This compound is a highly flammable liquid and vapor that causes skin and serious eye irritation[3]. Adherence to the following protocols is mandatory for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
-
Eye and Face Protection : Chemical safety goggles or a face shield are required.[6] Contact lenses should not be worn.[6]
-
Hand Protection : Neoprene or nitrile rubber gloves are necessary to prevent skin contact.[6]
-
Skin and Body Protection : A lab coat or suitable protective clothing must be worn.[6][7]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[1][6]
Handling and Storage Protocol
Safe handling and storage are critical to preventing accidents.
-
Ventilation : Always handle this compound in an area with adequate local exhaust ventilation, such as a chemical fume hood.[6]
-
Ignition Sources : This chemical is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and lighting equipment.
-
Static Discharge : Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.[6]
-
Tools : Use only non-sparking tools when handling the chemical.[6]
-
Handling Procedure :
-
Ensure all necessary PPE is worn correctly before handling.
-
Ground all equipment to prevent static sparks.
-
Slowly transfer the chemical between containers, preferably under an inert atmosphere if the procedure requires it.
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands and skin thoroughly.
-
-
Storage : Store in a tightly closed container in a cool, well-ventilated place.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial. These procedures apply to small-scale laboratory spills that can be managed by trained personnel.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[8]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Don PPE : Before attempting cleanup, put on the appropriate PPE, including respiratory protection if necessary.[8]
-
Contain the Spill : Prevent the spill from spreading or entering drains by creating a dike with a suitable absorbent material.[8]
-
Absorb the Chemical : Slowly cover the spill with an absorbent material (e.g., vermiculite, dry sand).[9] Work from the outside of the spill inward to prevent spreading.[8][9]
-
Collect the Waste : Once the liquid is completely absorbed, use non-sparking tools to scoop the material into a leak-proof, sealable container for hazardous waste.[8][10]
-
Decontaminate the Area : Wash the spill surface with soap and water.[8] Collect the rinse water for disposal as hazardous waste if the chemical is highly toxic.[8]
-
Label for Disposal : Clearly label the container with its contents for hazardous waste disposal.[8]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste : Unused or waste this compound must be disposed of in a designated, labeled hazardous waste container.
-
Contaminated Materials : All materials used to clean up a spill (absorbents, gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[8][10]
-
Final Disposal : Dispose of all waste contents and containers at an approved waste disposal plant, following all local and national regulations.[3]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 763-13-3 [chemicalbook.com]
- 3. 3-Buten-1-yl(trimethyl)silane | 763-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound CAS#: 763-13-3 [m.chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. chembk.com [chembk.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
